molecular formula C11H16N2 B055310 (4-(Pyrrolidin-1-yl)phenyl)methanamine CAS No. 114365-04-7

(4-(Pyrrolidin-1-yl)phenyl)methanamine

Cat. No.: B055310
CAS No.: 114365-04-7
M. Wt: 176.26 g/mol
InChI Key: OCVQUKOCFUOCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyrrolidin-1-yl)phenyl)methanamine (CAS 114365-04-7) is a high-value chemical building block specifically designed for advanced research and development. This compound features a phenylmethanamine core strategically substituted with a pyrrolidine ring, creating a versatile scaffold for constructing complex molecular architectures. As a key heterocyclic building block, this compound is a pivotal intermediate in synthetic chemistry. Its unique structure, characterized by both an aromatic amine and a saturated heterocycle, grants exceptional reactivity for creating diverse organic compounds. It is widely employed in the synthesis of novel chemical entities for applications in pharmaceuticals, agrochemicals, and materials science. Its compatibility with diverse reaction conditions and ability to participate in various transformations, including N-alkylation and acylation, make it a vital component for synthesizing intricate molecular structures with high efficiency and selectivity. The compound is intended for research applications and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVQUKOCFUOCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426907
Record name (4-(pyrrolidin-1-yl)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114365-04-7
Record name (4-(pyrrolidin-1-yl)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-(pyrrolidin-1-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The document details plausible synthetic routes, including experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.

Introduction

This compound is a bifunctional molecule featuring a primary aminomethyl group and a tertiary pyrrolidinyl amine attached to a central phenyl ring. This unique substitution pattern makes it a desirable intermediate for the synthesis of a wide range of biologically active compounds. The presence of both a nucleophilic primary amine and a lipophilic, basic pyrrolidine moiety allows for diverse chemical modifications and modulation of physicochemical properties in drug candidates. This guide explores the most viable and documented synthetic strategies to access this key intermediate.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound. The most robust and well-documented approach involves the synthesis and subsequent reduction of a nitrile intermediate. An alternative, though less specifically detailed in the literature for this exact molecule, is the direct formation of the aminomethyl group via reductive amination of a corresponding aldehyde.

Pathway 1: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

This pathway is a highly effective two-step process commencing with the synthesis of the key intermediate, 4-(pyrrolidin-1-yl)benzonitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile

The intermediate, 4-(pyrrolidin-1-yl)benzonitrile, can be synthesized through a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

  • Method A: Nucleophilic Aromatic Substitution: This method utilizes the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.

  • Method B: Buchwald-Hartwig Amination: This powerful cross-coupling reaction employs a palladium catalyst to form the C-N bond between an aryl halide, like 4-bromobenzonitrile, and pyrrolidine.[1][2] This method is known for its broad substrate scope and functional group tolerance.

Step 2: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

The nitrile group of the intermediate is then reduced to a primary amine. Common and effective methods for this transformation include:

  • Lithium Aluminum Hydride (LiAlH4) Reduction: A potent reducing agent capable of cleanly converting nitriles to primary amines.[3][4]

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is often considered a "greener" alternative to metal hydride reductions.[5][6][7][8][9]

Pathway 2: Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde

This pathway offers a more direct route to the target molecule from the corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde, which is commercially available. The reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the primary amine.

While specific literature detailing this exact transformation is sparse, general protocols for reductive amination are well-established and can be adapted.[10][11][12][13][14] Common reagents for this one-pot reaction include an ammonia source like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

Experimental Protocols

Pathway 1: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

Step 1, Method A: Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile from 4-Fluorobenzonitrile

  • Reaction: To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyrrolidin-1-yl)benzonitrile. A similar procedure for a related compound resulted in a crystalline product after recrystallization from methanol.[15]

Step 2, Method A: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile with LiAlH4

  • Reaction: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Pathway 2: Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde
  • Reaction: To a solution of 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in one portion.

  • Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water. The aqueous layer is made basic with 2 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Pathway 1

StepMethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nucleophilic Aromatic Substitution4-FluorobenzonitrilePyrrolidine, K2CO3DMSO12012Not specified
1Buchwald-Hartwig Amination4-BromobenzonitrilePyrrolidine, Pd catalyst, ligand, baseToluene or Dioxane80-1102-24Typically >80
2LiAlH4 Reduction4-(Pyrrolidin-1-yl)benzonitrileLiAlH4THFReflux4Typically >85
2Catalytic Hydrogenation4-(Pyrrolidin-1-yl)benzonitrileH2, Pd/CMethanol or Ethanol25-5012-24Typically >90

Table 2: Summary of Reaction Conditions and Yields for Pathway 2

StepMethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Reductive Amination4-(Pyrrolidin-1-yl)benzaldehydeNH4OAc, NaBH3CNMethanol2524Not specified

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted: δ 7.2-7.3 (d, 2H), 6.5-6.6 (d, 2H), 3.8 (s, 2H), 3.2-3.3 (m, 4H), 1.9-2.0 (m, 4H), 1.6 (s, 2H, NH2).
¹³C NMR Predicted: δ 148.0, 130.0, 129.0, 112.0, 48.0, 46.0, 25.5.
MS (ESI) Predicted: m/z 191.15 [M+H]⁺

Note: The spectroscopic data is predicted and should be confirmed experimentally. Some literature provides NMR data for similar structures which can be used for comparison.[16][17][18][19]

Mandatory Visualizations

Synthesis_Pathway_1 cluster_step1 Step 1: Synthesis of Nitrile Intermediate cluster_step2 Step 2: Reduction of Nitrile 4-Halobenzonitrile 4-Halobenzonitrile Nitrile_Intermediate 4-(Pyrrolidin-1-yl)benzonitrile 4-Halobenzonitrile->Nitrile_Intermediate  Method A or B Pyrrolidine Pyrrolidine Pyrrolidine->Nitrile_Intermediate Final_Product This compound Nitrile_Intermediate->Final_Product  Reduction Reducing_Agent LiAlH4 or H2/Pd-C Reducing_Agent->Final_Product

Caption: Synthesis of this compound via the nitrile reduction pathway.

Synthesis_Pathway_2 Aldehyde 4-(Pyrrolidin-1-yl)benzaldehyde Final_Product This compound Aldehyde->Final_Product  Reductive Amination Ammonia_Source Ammonium Acetate Ammonia_Source->Final_Product Reducing_Agent NaBH3CN Reducing_Agent->Final_Product

Caption: One-pot synthesis via reductive amination of the corresponding aldehyde.

Experimental_Workflow_Nitrile_Reduction cluster_synthesis Synthesis of Intermediate cluster_reduction Reduction to Final Product Reactants Combine 4-Halobenzonitrile, Pyrrolidine, and Base/Catalyst Reaction1 Heat and Stir Reactants->Reaction1 Workup1 Aqueous Work-up and Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Isolate 4-(Pyrrolidin-1-yl)benzonitrile Purification1->Intermediate Reaction2 React Intermediate with Reducing Agent (e.g., LiAlH4) Intermediate->Reaction2 Quench Careful Quenching Reaction2->Quench Workup2 Filtration and Extraction Quench->Workup2 Purification2 Distillation or Chromatography Workup2->Purification2 Product Isolate Final Product Purification2->Product

Caption: Experimental workflow for the nitrile reduction pathway.

Conclusion

This guide outlines two primary synthetic pathways for the preparation of this compound. The reduction of the nitrile intermediate is presented as the most robust and well-supported method, offering high yields and versatility in the choice of reagents for both the formation of the intermediate and its subsequent reduction. The reductive amination pathway, while more direct, requires further optimization for this specific substrate. The provided experimental protocols, data tables, and workflow diagrams serve as a valuable resource for researchers in the synthesis of this important chemical building block. It is recommended that all reactions are performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

(4-(Pyrrolidin-1-yl)phenyl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-(Pyrrolidin-1-yl)phenyl)methanamine: Chemical Properties, Structure, and Synthetic Protocols

Introduction

This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule.[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The unique structure of this compound, featuring a pyrrolidine ring, makes it a valuable candidate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2]

Chemical Structure and Properties

The fundamental structure of this compound consists of a phenyl ring substituted with a pyrrolidin-1-yl group and a methanamine group at the para (4) position. The dihydrochloride salt of this compound is often used in research due to its enhanced solubility.[2]

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 4-(Pyrrolidin-1-ylmethyl)aniline[3]
CAS Number 142335-64-6[3]
Molecular Formula C11H16N2-
Molecular Weight 176.26 g/mol -
Appearance Light yellow powder (for dihydrochloride salt)[2]
Purity ≥ 95% (NMR) (for dihydrochloride salt)[2]
Storage Conditions Store at 0-8°C[2]

Note: Some physical properties listed are for the dihydrochloride salt, a common form of this compound.[2]

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data of a Related Compound
TechniqueData for Phenyl(pyrrolidin-1-yl)methanethioneSource
1H NMR (300 MHz, CDCl3) δ 7.37-7.32 (5H, m), 3.98 (2H, t, J=6Hz), 3.47 (2H, t, J=6 Hz), 2.11-2.04 (2H, m), 2.01-1.95 (2H, m)[7]
13C NMR (75 MHz, CDCl3) δ 197.33, 144.01, 128.75, 128.34, 125.67, 53.82, 53.44, 26.51, 24.70[7]

Note: This data is for a structurally related compound and serves as an example of the expected spectral features.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. The following table summarizes the key safety information based on available Material Safety Data Sheets (MSDS) for similar compounds.

Table 3: Hazard Identification and Precautionary Statements
CategoryInformationSource
GHS Pictogram Warning[3]
Hazard Statements H319: Causes serious eye irritation[3]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide. Below is a representative protocol adapted from general synthetic methods for similar compounds.[8]

General Synthetic Protocol: Reductive Amination

Objective: To synthesize this compound from 4-(pyrrolidin-1-yl)benzaldehyde.

Materials:

  • 4-(pyrrolidin-1-yl)benzaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) or bubble ammonia gas through the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials 4-(Pyrrolidin-1-yl)benzaldehyde reaction Reductive Amination 1. NH4OAc, MeOH2. NaBH3CN start->reaction workup Workup & Purification Extraction & Chromatography reaction->workup product Final Product This compound workup->product nmr NMR Spectroscopy 1H & 13C NMR product->nmr ms Mass Spectrometry Confirm Molecular Weight product->ms ir IR Spectroscopy Identify Functional Groups product->ir purity Purity Analysis HPLC / LC-MS nmr->purity ms->purity ir->purity

Caption: Workflow for Synthesis and Characterization.

Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. The diagram below illustrates its potential application in generating a library of diverse compounds for screening.

G cluster_derivatization Chemical Derivatization scaffold This compound Core Scaffold acylation N-Acylation scaffold:f1->acylation alkylation N-Alkylation scaffold:f1->alkylation sulfonylation N-Sulfonylation scaffold:f1->sulfonylation library Diverse Chemical Library acylation->library alkylation->library sulfonylation->library screening High-Throughput Screening library->screening hit_id Hit Identification & Optimization screening->hit_id

Caption: Application as a Scaffold in Drug Discovery.

Applications in Research and Drug Development

The this compound scaffold is a key component in the design of molecules targeting various biological systems. The pyrrolidine moiety is known to enhance interactions with biological targets.[2] Derivatives of this and similar structures have been investigated for a range of therapeutic applications:

  • Neurological Disorders: The structural features of this compound make it a valuable intermediate in the synthesis of drugs targeting the central nervous system.[2]

  • Receptor Antagonists: Pyrrolidine-containing compounds have been identified as potent antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1) and kappa-opioid receptors (KOR).[9][10]

  • Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which share the phenyl-pyrrolidine substructure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in conditions related to neurotransmitter imbalance.[8]

  • Antidiabetic Agents: The pyrrolidine scaffold is also found in inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11]

The versatility of the primary amine allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.[12][13] This adaptability is crucial for the structure-activity relationship (SAR) studies necessary for optimizing lead compounds in the drug discovery process.

References

Biological activity of (4-(Pyrrolidin-1-yl)phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (4-(Pyrrolidin-1-yl)phenyl)methanamine Derivatives and Analogs

This technical guide provides a comprehensive overview of the biological activity, experimental protocols, and underlying mechanisms of action for derivatives related to this compound. The focus is on a well-studied class of analogs, the 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) derivatives, which serve as a key model for understanding the structure-activity relationships and therapeutic potential of this chemical scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Derivatives

The pyrrolidine ring is a versatile scaffold frequently utilized in medicinal chemistry to develop novel bioactive compounds. Its three-dimensional structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and potency of drug candidates.[1] Derivatives of this compound have shown a range of biological activities, with a significant focus on their interaction with the central nervous system. A prominent and extensively studied subgroup are the pyrovalerone analogs, which have demonstrated potent activity as monoamine uptake inhibitors.[2][3]

These compounds primarily act as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker effects on the serotonin transporter (SERT).[2][3] This selective inhibition of dopamine and norepinephrine reuptake has led to their investigation for therapeutic applications, including as potential treatments for cocaine abuse.[3]

Quantitative Biological Activity Data

The biological activity of pyrovalerone analogs has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of these compounds on the dopamine, serotonin, and norepinephrine transporters.

Table 1: Binding Affinity (Ki, nM) of Pyrovalerone Analogs for Monoamine Transporters [2][3]

CompoundAr (Aryl Group)RDAT K­i (nM)SERT K­i (nM)NET K­i (nM)
4a 4-Me-PhH16.2 ± 1.53140 ± 50054.3 ± 4.5
4b PhH22.8 ± 1.94960 ± 62083.2 ± 6.7
4c 4-Cl-PhH13.5 ± 1.12240 ± 18045.1 ± 3.6
4d 4-F-PhH17.9 ± 1.43890 ± 31062.5 ± 5.0
4t 1-NaphthylH4.8 ± 0.4128 ± 1015.2 ± 1.2
4u 3,4-diCl-PhH3.5 ± 0.3875 ± 7011.7 ± 0.9

Table 2: Inhibition of Monoamine Uptake (IC50, nM) by Pyrovalerone Analogs [2][3]

CompoundAr (Aryl Group)RDA IC50 (nM)5-HT IC50 (nM)NE IC50 (nM)
4a 4-Me-PhH12.5 ± 1.02560 ± 20538.7 ± 3.1
4b PhH18.9 ± 1.54120 ± 33065.4 ± 5.2
4c 4-Cl-PhH10.8 ± 0.91980 ± 15832.1 ± 2.6
4d 4-F-PhH14.7 ± 1.23210 ± 25749.8 ± 3.9
4t 1-NaphthylH3.9 ± 0.398 ± 811.4 ± 0.9
4u 3,4-diCl-PhH2.8 ± 0.2690 ± 558.9 ± 0.7

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for these compounds is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, the derivatives increase the concentration and duration of action of these neurotransmitters in the synapse, leading to various pharmacological effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters DA Dopamine vesicle->DA NE Norepinephrine vesicle->NE HT Serotonin vesicle->HT DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA->DAT Reuptake D_receptor Dopamine Receptor DA->D_receptor NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor HT->SERT Reuptake HT_receptor Serotonin Receptor HT->HT_receptor derivative (4-(Pyrrolidin-1-yl)phenyl) methanamine Derivative derivative->DAT Inhibition derivative->NET Inhibition derivative->SERT Weak Inhibition

Caption: Signaling pathway of monoamine reuptake inhibition.

Experimental Protocols

Synthesis of this compound Analogs (Pyrovalerone Derivatives)

The synthesis of the target compounds is generally achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a substituted aryl precursor to yield the corresponding ketone. This is followed by bromination and subsequent reaction with pyrrolidine to introduce the amine moiety.

G start Aryl Nitrile or Substituted Aryl Precursor ketone Ketone Intermediate start->ketone Friedel-Crafts Acylation or Grignard Reaction bromoketone α-Bromoketone ketone->bromoketone Bromination final_product Target Compound (Pyrovalerone Analog) bromoketone->final_product Reaction with Pyrrolidine

Caption: General synthetic workflow for pyrovalerone analogs.

Monoamine Transporter Binding Assays

The affinity of the compounds for the dopamine, serotonin, and norepinephrine transporters is determined through competitive binding assays using radiolabeled ligands.

  • Preparation of Brain Tissue: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is dissected and homogenized in a suitable buffer.

  • Incubation: The homogenates are incubated with a radiolabeled ligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

The functional inhibitory potency of the compounds is assessed by measuring their ability to block the uptake of radiolabeled monoamines into synaptosomes.

  • Synaptosome Preparation: Synaptosomes are prepared from the respective brain regions.

  • Incubation: The synaptosomes are incubated with the test compound, followed by the addition of a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Striatum) homogenate Tissue Homogenate/ Synaptosomes tissue->homogenate incubation Incubation with Radioligand & Test Compound homogenate->incubation filtration Rapid Filtration incubation->filtration counting Radioactivity Counting filtration->counting calculation Calculation of Ki or IC50 Values counting->calculation

Caption: Experimental workflow for in vitro monoamine transporter assays.

Structure-Activity Relationship (SAR)

The data presented in the tables reveals several key aspects of the structure-activity relationship for this class of compounds:

  • Aryl Group Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For instance, the 1-(3,4-dichlorophenyl) analog (4u) and the 1-naphthyl analog (4t) are among the most potent inhibitors of both DAT and NET.[2]

  • Stereochemistry: The biological activity is stereospecific. For the lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a), the S-isomer was found to be the more biologically active enantiomer.[2][3]

  • Selectivity: Most analogs exhibit a preference for inhibiting DAT and NET over SERT. A notable exception is the naphthyl analog (4t), which binds to all three transporters with high affinity.[2][3]

Other Biological Activities and Future Directions

While the primary focus has been on monoamine transporter inhibition, the pyrrolidine scaffold is present in compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antiviral properties.[1][4][5] For example, novel derivatives of aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been investigated for their ability to induce cell death in leukemia cells.[6] Furthermore, certain 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have been identified as potent activators of the Nav1.1 voltage-gated sodium channel, a target for treating central nervous system diseases like Dravet syndrome.[7]

Future research on this compound derivatives could explore:

  • Optimization of the scaffold to enhance selectivity for specific monoamine transporters.

  • Investigation of their potential in treating other neurological and psychiatric disorders.[8][9]

  • Exploration of other potential biological targets beyond monoamine transporters.

Conclusion

Derivatives based on the this compound scaffold, particularly the pyrovalerone analogs, represent a promising class of compounds with potent inhibitory activity against dopamine and norepinephrine transporters. The detailed structure-activity relationships and established experimental protocols provide a solid foundation for the further design and development of novel therapeutic agents targeting the central nervous system and other disease areas. The versatility of the pyrrolidine ring continues to make it an attractive component in modern drug discovery.[1][10]

References

An In-depth Technical Guide to (4-(Pyrrolidin-1-yl)phenyl)methanamine (CAS number 114365-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-(Pyrrolidin-1-yl)phenyl)methanamine, CAS number 114365-04-7. It details its physicochemical properties, a representative synthetic protocol, and explores its potential, though currently undocumented, role in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a primary amine featuring a phenyl ring substituted with a pyrrolidine moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114365-04-7Commercial Suppliers
Molecular Formula C₁₁H₁₆N₂Commercial Suppliers
Molecular Weight 176.26 g/mol Commercial Suppliers
Physical State SolidCommercial Suppliers
Melting Point 47-50 °CCommercial Suppliers
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Experimental Protocols

Representative Synthesis: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

This protocol is based on general methods for the reduction of aromatic nitriles to benzylamines.

Objective: To synthesize this compound by the reduction of 4-(pyrrolidin-1-yl)benzonitrile.

Materials:

  • 4-(Pyrrolidin-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., Borane-tetrahydrofuran complex)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (for salt formation, optional)

  • Sodium hydroxide (NaOH) (for neutralization)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 4-(pyrrolidin-1-yl)benzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath.

  • Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the reaction solvent. The combined filtrate is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or by column chromatography on silica gel. Alternatively, the amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether), which often facilitates purification by recrystallization.

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification Start 4-(Pyrrolidin-1-yl)benzonitrile Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Product This compound Reduction->Product Crude Crude Product Product->Crude Method Purification (Distillation or Chromatography) Crude->Method Pure Purified Product Method->Pure

Caption: Synthetic and purification workflow for the target compound.

Biological Activity and Potential Applications in Drug Development

As of the date of this document, there is no publicly available information detailing the specific biological activities or pharmacological properties of this compound. The compound is primarily available as a research chemical or building block from various commercial suppliers.

However, the structural components of the molecule, namely the phenylmethanamine and pyrrolidine moieties, are present in a wide range of biologically active compounds. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and the ability to form hydrogen bonds.

Given its structure, this compound could potentially serve as a key intermediate or a scaffold for the synthesis of novel compounds targeting various biological systems. For instance, derivatives of phenylmethanamine are known to interact with aminergic systems in the central nervous system. The pyrrolidine moiety is a common feature in inhibitors of various enzymes and receptors.

Diagram 2: Potential Research and Development Workflow

G Scaffold This compound Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A potential workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a readily accessible chemical entity with potential applications as a building block in the synthesis of more complex molecules for drug discovery and development. While its own biological profile remains to be elucidated, its structural features suggest that it could be a valuable starting point for the exploration of new chemical space in the search for novel therapeutic agents. Further research is warranted to investigate the pharmacological properties of this compound and its derivatives.

Spectroscopic Analysis of (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-(Pyrrolidin-1-yl)phenyl)methanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic information and established experimental protocols for the acquisition of such data. This approach offers a valuable framework for researchers working with this and structurally related compounds.

Compound Identity

  • IUPAC Name: this compound

  • Chemical Formula: C₁₁H₁₆N₂

  • Molecular Weight: 176.26 g/mol

  • CAS Number: 114365-04-7

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4d2HAr-H (ortho to CH₂NH₂)
~6.5 - 6.7d2HAr-H (ortho to Pyrrolidine)
~3.8s2H-CH₂ NH₂
~3.2 - 3.4t4HPyrrolidine -CH₂ -N
~1.9 - 2.1t4HPyrrolidine -CH₂ -
(variable)br s2H-CH₂NH₂

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The amine protons' chemical shift can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~148C -N (Aromatic)
~130Ar-C H (ortho to CH₂NH₂)
~125C -CH₂NH₂ (Aromatic)
~112Ar-C H (ortho to Pyrrolidine)
~48Pyrrolidine -C H₂-N
~46-C H₂NH₂
~25Pyrrolidine -C H₂-
Table 3: Key IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (amine)
2850 - 3000MediumC-H stretch (aliphatic)
1600 - 1650StrongN-H bend (amine)
1500 - 1520StrongC=C stretch (aromatic)
1250 - 1350StrongC-N stretch (aromatic amine)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPossible Fragment
176[M]⁺ (Molecular Ion)
161[M - NH₂]⁺
147[M - CH₂NH₂]⁺
106[C₇H₈N]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl cation)

Note: Fragmentation patterns are predicted and may vary based on the specific conditions of the mass spectrometer.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. By following the outlined protocols, researchers can obtain high-quality data to confirm the structure and purity of this and related compounds, facilitating its further investigation in drug discovery and development programs.

An In-depth Technical Guide on the Solubility and Stability of (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, (4-(Pyrrolidin-1-yl)phenyl)methanamine. While specific experimental data for this compound is not yet extensively available in published literature, this document outlines the essential experimental protocols and data presentation formats necessary for its thorough physicochemical characterization. The methodologies described are based on established principles of pharmaceutical sciences and regulatory guidelines for active pharmaceutical ingredients (APIs). This guide is intended to be a foundational resource for researchers initiating the preclinical development of this and structurally related compounds, enabling a systematic approach to generating the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions.

Introduction

This compound is a primary amine featuring a pyrrolidine-substituted phenyl ring. Its structural motifs suggest potential applications in medicinal chemistry, possibly as an intermediate or an active moiety in the development of new therapeutic agents. A thorough understanding of its solubility and stability is a prerequisite for any meaningful progression in drug development. Solubility directly influences bioavailability and the feasibility of various formulation strategies. Stability data is paramount for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that may impact safety and efficacy.

This guide presents a standardized approach to systematically investigate and document the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties is essential for contextualizing solubility and stability data.

PropertyValueMethod
Molecular Formula C₁₁H₁₆N₂Calculated
Molecular Weight 176.26 g/mol Calculated
Appearance To be determinedVisual Inspection
pKa To be determinedPotentiometric Titration
LogP To be determinedHPLC, Shake-Flask

Solubility Assessment

The solubility of an API is a critical parameter that affects its absorption and bioavailability. The following section details the protocols for determining the equilibrium and pH-dependent solubility of this compound.

Experimental Protocol: Equilibrium Solubility in Various Solvents

Objective: To determine the saturation solubility of the compound in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method [1]

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to separate vials containing a known volume (e.g., 2 mL) of each selected solvent (e.g., water, ethanol, propylene glycol, polyethylene glycol 400). Ensure a visible excess of solid material remains.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Sample Processing: After equilibration, cease agitation and allow the vials to stand, permitting undissolved solids to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a validated analytical method (e.g., HPLC-UV). Quantify the concentration of the dissolved compound.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of the compound as a function of pH, which is critical for understanding its behavior in the gastrointestinal tract.

Methodology: Potentiometric Titration or Shake-Flask at various pH

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Solubility Determination: Employ the shake-flask method as described in Section 3.1, using the prepared buffers as the solvents.

  • pH Measurement: After equilibration, measure the final pH of each saturated solution.

  • Data Presentation: Plot the logarithm of the solubility against the final measured pH.

Data Presentation: Solubility

The results of the solubility studies should be summarized in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Water25
Water37
0.1 M HCl25
0.1 M HCl37
pH 7.4 Buffer25
pH 7.4 Buffer37
Ethanol25
Propylene Glycol25

Table 2: pH-Solubility Profile of this compound at 25 °C

Buffer pHFinal pHSolubility (mg/mL)Solubility (µg/mL)
1.2
4.5
6.8
7.4
9.0

Stability Assessment

Stability testing is crucial to ensure that the API maintains its quality, safety, and efficacy over time.[2] This involves forced degradation studies to identify potential degradation pathways and long-term stability studies under various environmental conditions.[3][4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions, which is essential for the development of a stability-indicating analytical method.[6]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat the solution (e.g., at 60-80 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at room temperature or heat gently, collecting samples at various time points. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time (e.g., up to 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradation products.

Experimental Protocol: Long-Term Stability Studies

Objective: To establish the re-test period or shelf life of the API under defined storage conditions.[3][4][5]

Methodology:

  • Batch Selection: Use at least three primary batches of the API for the stability study.[5]

  • Container Closure System: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[4]

  • Storage Conditions: Store the samples under long-term and accelerated stability conditions as per ICH guidelines.[2][3]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][5]

  • Tests: The testing should include, but is not limited to:

    • Appearance

    • Assay

    • Purity (related substances/degradation products)

    • Water content

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradants (if identified)
Acid Hydrolysis0.1 M HCl, 80 °C24 h
Base Hydrolysis0.1 M NaOH, RT24 h
Oxidation3% H₂O₂, RT24 h
Thermal (Solid)80 °C7 days
Thermal (Solution)80 °C24 h
PhotostabilityICH Q1B

Table 4: Long-Term Stability Data (Example Template) Storage Condition: 25 °C / 60% RH Batch Number: XYZ

Test ParameterSpecificationInitial3 Months6 Months12 Months
AppearanceWhite to off-white solid
Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
Any Unspecified Impurity (%)NMT 0.1
Water Content (%)NMT 0.5

Visualization of Workflows

Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep Add excess compound to solvent equilibrate Shake at constant T for 24-48h prep->equilibrate settle Allow solids to settle equilibrate->settle filter Filter supernatant (0.45 µm) settle->filter quantify Quantify by HPLC filter->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution of API acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photochemical start->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Identify Degradation Products & Pathways analysis->report

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolidine-Containing Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the vast therapeutic potential of pyrrolidine-containing compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized structure allows for efficient exploration of three-dimensional pharmacophore space, a key attribute in modern drug design.[1][2] This guide details the primary molecular targets of these compounds across major therapeutic areas, presents quantitative data for structure-activity relationship (SAR) analysis, outlines key experimental protocols, and visualizes critical signaling pathways.

Therapeutic Landscape and Key Molecular Targets

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, antiviral, and central nervous system (CNS) effects.[3][4] This versatility stems from their ability to interact with a wide array of biological targets.

Oncology

In oncology, pyrrolidine-based agents target crucial pathways involved in cancer cell proliferation, survival, and DNA repair.[5][6]

  • Poly(ADP-ribose) Polymerase (PARP): PARP-1 and PARP-2 are enzymes critical for the repair of single-strand DNA breaks.[1] Inhibitors containing a pyrrolidine moiety have been synthesized to exploit the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1]

  • Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are involved in the degradation of the extracellular matrix, a key process in cancer metastasis. Pyrrolidine hydroxamates have been developed as potent MMP inhibitors.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): Certain amino-pyrrolidine derivatives have shown significant anticancer effects by targeting the EGFR, a key biomarker in several cancers.[6]

  • Topoisomerase: This enzyme is crucial for managing DNA topology during replication. Pyrrolidine derivatives have been investigated as topoisomerase inhibitors, disrupting cancer cell division.[6]

dot digraph "PARP_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Diagram 1: PARP Inhibition in Cancer Therapy", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 1: PARP Inhibition in Cancer Therapy"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 1. Mechanism of action for pyrrolidine-based PARP inhibitors.

Table 1: Anticancer Activity of Selected Pyrrolidine-Containing Compounds

Compound ClassTarget/Cell LineIC50 / ActivityReference
Benzimidazole CarboxamidesPARP-1, PARP-2Potent inhibition reported[1]
Benzofuroxane Pyrrolidine HydroxamatesMMP-2, MMP-932a: 102 nM (MMP-2), 162 nM (MMP-9)[3][4]
32b: 182 nM (MMP-2), 242 nM (MMP-9)[3][4]
Spiropyrrolidine-thiazolo-oxindolesHepG2 Cell Line43a: 0.85 µg/mL, 43b: 0.80 µg/mL[3]
N-caffeoylmorpholine (pyrrolidine analog)Murine Leukemia P388IC50 of 1.48 µg/ml
Thiosemicarbazone pyrrolidine–copper(II) complexesSW480 Cancer Cell Line37a: 0.99 µM (approx. 3x more potent than cisplatin)[3]
Pyrrolidine-containing derivativesCXCR4 ReceptorCompound 26: IC50 = 79 nM (binding affinity)[3]
Metabolic Disorders

Pyrrolidine derivatives are key components in several drugs for metabolic diseases, particularly type 2 diabetes.

  • Dipeptidyl Peptidase-4 (DPP-4): This is a primary target for a class of oral hypoglycemic agents. DPP-4 inactivates incretin hormones, which are responsible for stimulating insulin release. Pyrrolidine-based inhibitors like Vildagliptin and Saxagliptin prevent this inactivation, thereby enhancing glucose-dependent insulin secretion.

  • α-Glucosidase and Aldose Reductase (ALR2): Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as dual-target inhibitors of α-glucosidase and aldose reductase.[1] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while ALR2 inhibition is a strategy to prevent long-term diabetic complications by blocking the polyol pathway.[1][3]

dot digraph "DPP4_Inhibition_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, label="Diagram 2: DPP-4 Inhibition in Type 2 Diabetes", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 2: DPP-4 Inhibition in Type 2 Diabetes"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 2. Pyrrolidine compounds block DPP-4, enhancing incretin effects.

Table 2: Activity of Pyrrolidine Derivatives in Metabolic Disorders

Compound ClassTargetIC50 / ActivityReference
Pyrrolidine SulfonamidesDPP-IV23d: IC50 = 11.32 µM[3][4]
Polyhydroxylated Pyrrolidinesα-GlucosidasePotent inhibition reported[1]
Polyhydroxylated PyrrolidinesAldose Reductase (ALR2)Compound 29 showed 57% inhibition[3]
Spirooxindole Pyrrolidinesα-Amylase42c, 42d, 42e, 42f showed IC50 ~1.6 µg/mL[3]
Inflammatory Diseases

The anti-inflammatory potential of pyrrolidine compounds is well-documented, primarily through the modulation of enzymes involved in the inflammatory cascade.[7]

  • Cyclooxygenase (COX): COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Pyrrolidine derivatives have been designed as COX inhibitors, forming the basis of new Non-Steroidal Anti-Inflammatory Drug (NSAID) development.[7][8]

Infectious Diseases

The pyrrolidine scaffold is present in numerous antiviral and antibacterial agents.

  • HCV NS3/4A & NS5A: Several FDA-approved drugs for Hepatitis C Virus (HCV), such as Glecaprevir and Voxilaprevir (NS3/4A serine protease inhibitors) and Daclatasvir (NS5A polymerase inhibitor), contain a pyrrolidine moiety.[9] Ombitasvir is another pyrrolidine-containing compound that inhibits the HCV NS5A protein.

  • Coronavirus 3CLpro: Novel inhibitors of the coronavirus 3C-like protease (3CLpro), a key enzyme for viral replication, have been developed using an N-substituted 2-pyrrolidone scaffold.[10]

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibitory activity against E. coli DNA gyrase.[3][4]

Table 3: Antimicrobial Activity of Selected Pyrrolidine-Containing Compounds

Compound ClassTarget/OrganismIC50 / MIC / ActivityReference
1,2,4-oxadiazole PyrrolidinesE. coli DNA Gyrase22c: IC50 = 120 nM[3][4]
Spirooxindole Pyrrolidine HybridsC. albicansCompound 44: MIC = 4 µg/mL[3][4]
Pyrrolomycin (Natural Product)Antibacterial/AnticancerPotent but with high cytotoxicity
Central Nervous System (CNS) Disorders

The pyrrolidine ring is a common feature in drugs targeting the CNS.

  • Monoamine Transporters: Analogs of pyrovalerone act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) with less activity at the serotonin transporter (SERT), making them promising candidates for CNS disorders.[11]

  • Glutamate Receptors/Transporters: Pyrrolidine-2,4-dicarboxylate has been shown to be a potent and selective competitive inhibitor of L-glutamate transport, highlighting its potential in modulating excitatory neurotransmission.[12]

  • Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in maximal electroshock (MES) and 6 Hz seizure tests.[1] Levetiracetam is a widely used pyrrolidine anticonvulsant for treating epilepsy.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of pyrrolidine compounds. Below are methodologies for key assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]

  • Objective: To determine the cytotoxic effect (IC50) of a pyrrolidine compound on a cancer cell line.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.[6]

    • Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.[6]

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6]

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, label="Diagram 3: General Drug Discovery Workflow", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 3: General Drug Discovery Workflow"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 3. A workflow for the screening and development of pyrrolidine derivatives.

In Vitro Enzyme Inhibition Assay (COX-1 & COX-2)

This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.

  • Objective: To determine the IC50 of a pyrrolidine derivative against COX-1 and COX-2.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Reagent Preparation: In a 96-well plate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of either COX-1 (ovine) or COX-2 (human recombinant) enzyme to designated wells.[15]

    • Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO) at various concentrations to the 'Inhibitor Wells'. Add DMSO vehicle to the '100% Initial Activity' wells.

    • Pre-incubation: Incubate the plate for a few minutes at 25°C.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Measurement: Immediately read the plate in a kinetic mode at 590 nm for 5 minutes.

    • Calculation: Calculate the rate of reaction. Determine the percent inhibition for each concentration relative to the vehicle control and calculate the IC50 value from the dose-response curve.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16]

  • Objective: To assess the ability of a pyrrolidine compound to reduce acute inflammation in rats.

  • Principle: Subplantar injection of carrageenan in the rat's hind paw induces a reproducible acute inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours.[3][7] The reduction in paw volume by a test compound indicates anti-inflammatory activity.

  • Procedure:

    • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

    • Compound Administration: Administer the test pyrrolidine derivative or a reference drug (e.g., Indomethacin, 5 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection.[7]

    • Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer. Inject 100 µL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.[7]

    • Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

    • Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group.

Conclusion

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, providing access to a diverse range of therapeutic agents.[1][3] Its structural properties make it an ideal starting point for the design of potent and selective modulators of key biological targets in oncology, metabolic disorders, inflammation, and infectious diseases. The continued exploration of SAR, combined with robust in vitro and in vivo screening methodologies as outlined in this guide, will undoubtedly lead to the development of novel pyrrolidine-based drugs with improved efficacy and safety profiles. This document provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of these promising therapeutic compounds.

References

The Arylcyclohexylamines: A Journey from Anesthetic Promise to Psychoactive Complexity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Arylcyclohexylamine Analogs

Introduction

The arylcyclohexylamine class of chemical compounds represents a fascinating and complex chapter in the history of pharmacology and neuroscience. Initially explored for their potential as anesthetic agents, these molecules, most notably phencyclidine (PCP) and ketamine, quickly revealed a unique and profound spectrum of psychoactive effects.[1][2] Characterized by their dissociative properties, arylcyclohexylamines have traversed a remarkable path from promising pharmaceuticals to controversial recreational drugs and, more recently, to novel therapeutics for psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of arylcyclohexylamine analogs, intended for researchers, scientists, and drug development professionals.

The fundamental structure of an arylcyclohexylamine consists of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine.[1] This core scaffold has proven to be remarkably versatile, allowing for a wide range of chemical modifications that significantly alter the pharmacological profile of the resulting analogs.[1] The primary mechanism of action for the majority of these compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5][6] This interaction is responsible for the characteristic anesthetic, analgesic, and dissociative effects of the class.[1][5] However, many arylcyclohexylamines also interact with other receptor systems, including dopamine transporters and sigma receptors, contributing to their complex and varied effects.[1]

This guide will delve into the historical milestones of arylcyclohexylamine research, from their initial synthesis to their clinical evaluation and subsequent emergence as substances of abuse. We will explore the structure-activity relationships that govern their pharmacological properties and present key quantitative data in a structured format. Furthermore, detailed experimental protocols for the synthesis and analysis of these compounds will be provided, alongside visualizations of their signaling pathways and experimental workflows.

Historical Development

The story of arylcyclohexylamines begins in the mid-20th century with the pharmaceutical company Parke-Davis's quest for a safe and effective intravenous anesthetic.

The Dawn of a New Class: The Synthesis of Phencyclidine (PCP)

While the first synthesis of an arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907, it was the synthesis of phencyclidine (PCP) in 1956 by chemist Victor Maddox at Parke-Davis that marked the true beginning of this class's pharmacological journey.[1][7] Initially designated CI-395 and later marketed as Sernyl, PCP showed great promise in preclinical studies.[8] It induced a state of "dissociative anesthesia," characterized by profound analgesia and amnesia without significant cardiorespiratory depression.[2]

From Clinical Promise to Postoperative Problems

Human trials with PCP commenced in 1958.[9] While it proved to be an effective anesthetic, a significant number of patients experienced severe and prolonged postoperative side effects, including agitation, delirium, hallucinations, and psychosis.[8][9] These adverse effects, occurring in approximately 15% of participants, ultimately led to the discontinuation of PCP for human use in 1965.[9] It was briefly used in veterinary medicine under the name Sernylan.[8]

The Emergence of Ketamine: A Safer Alternative?

In the wake of PCP's clinical challenges, the research team at Parke-Davis sought to develop an analog with a similar anesthetic profile but a shorter duration of action and a more favorable side-effect profile. This effort led to the synthesis of ketamine (CI-581) in 1962.[4][9] Ketamine, a 2-chlorophenyl derivative of PCP with a ketone group on the cyclohexyl ring, demonstrated a shorter half-life and a reduced incidence of severe emergence reactions compared to its predecessor.[10] The first human trials of ketamine were conducted in 1964, and it was approved for clinical use in the United States in 1970.[9]

The Rise of Recreational Use and Clandestine Synthesis

The unique psychoactive properties of PCP did not go unnoticed, and by the late 1960s, it emerged as a recreational drug, known by street names such as "angel dust" and "peace pill."[2][11] The relative ease of its synthesis contributed to its widespread illicit production and use, which peaked in the 1970s.[8] Following the rise of PCP, other arylcyclohexylamine analogs, such as eticyclidine (PCE) and rolicyclidine (PCPy), also appeared on the illicit market.[12][13] Ketamine also gained popularity as a recreational drug, particularly in the club and rave scenes of the 1990s.[2]

Core Pharmacology

The diverse pharmacological effects of arylcyclohexylamine analogs stem from their interactions with multiple neurotransmitter systems, with the NMDA receptor being the primary target.

Mechanism of Action: NMDA Receptor Antagonism

Arylcyclohexylamines act as non-competitive antagonists at the NMDA receptor.[5][14] They bind to a site within the ion channel of the receptor, known as the PCP binding site, thereby blocking the influx of calcium ions.[4][9] This blockade of glutamatergic neurotransmission is responsible for the dissociative, anesthetic, and analgesic properties of these compounds.[1][5]

NMDA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Arylcyclohexylamine Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Opens Ion_Channel_Closed Ion Channel (Closed) No_Ca_Influx No Ca²⁺ Influx Ion_Channel_Closed->No_Ca_Influx Arylcyclohexylamine Arylcyclohexylamine PCP_Site PCP Site Arylcyclohexylamine->PCP_Site Binds PCP_Site->Ion_Channel_Closed Blocks Ion_Channel_Open Ion Channel (Open) NMDA_Receptor_Open->Ion_Channel_Open Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Cellular_Effects Downstream Cellular Effects Ca_Influx->Cellular_Effects Dissociative_Effects Dissociative, Anesthetic, Analgesic Effects No_Ca_Influx->Dissociative_Effects

NMDA Receptor Antagonism by Arylcyclohexylamines.

Other Receptor Interactions

In addition to their primary action at the NMDA receptor, many arylcyclohexylamines interact with other targets, which contributes to their complex pharmacological profiles.[1] For instance, PCP and some of its analogs are known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which may account for their stimulant and psychotomimetic effects.[14][15] Some compounds also show affinity for sigma receptors, which may play a role in their hallucinogenic properties.[1] Ketamine has also been shown to interact with opioid receptors, although the clinical significance of this interaction is still being investigated.[16][17]

Structure-Activity Relationships (SAR)

The pharmacological properties of arylcyclohexylamine analogs can be significantly altered by modifications to their core structure. Understanding these structure-activity relationships is crucial for the design of new compounds with desired therapeutic effects.

  • Aryl Group Substitution: Modifications to the aryl ring can have a profound impact on potency and receptor selectivity. For example, the introduction of a 2-chloro group in ketamine compared to PCP contributes to its altered pharmacological profile.[2] Methoxy substitutions on the phenyl ring, as seen in 3-MeO-PCP and 4-MeO-PCP, also modulate activity.[5]

  • Amine Substitution: The nature of the amine substituent influences potency and efficacy. Secondary amines, such as the methylamino group in ketamine, and tertiary amines, like the piperidine ring in PCP, are common.[5] Generally, N-alkyl substitutions tend to decrease potency.[18]

  • Cyclohexyl Ring Modifications: Changes to the cyclohexyl ring can also affect activity. For instance, the presence of a ketone group at the 2-position, as in ketamine, is a key structural feature. Hydroxylation of the cyclohexyl ring has been shown to decrease efficacy.[18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of arylcyclohexylamine analogs, providing a basis for comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundNMDA ReceptorSERTNETSigma-1Sigma-2
Ketamine659----
Phencyclidine (PCP)592234--136
Methoxetamine (MXE)259481---
4-MeO-PCP404844713296143
3-MeO-PCP20216-42-
3-MeO-PCE61115-4519525

Data sourced from PsychonautWiki.[5]

Table 2: Pharmacokinetic Parameters

CompoundBioavailabilityElimination Half-lifeProtein Binding
Ketamine (IV)100%2.5-3 hours23-47%
Ketamine (IM)93%2.5-3 hours23-47%
Ketamine (Oral)16-20%2.5-3 hours23-47%
Phencyclidine (PCP)Variable7-46 hours-

Data for Ketamine sourced from Wikipedia and LITFL.[17][19] Data for PCP sourced from Wikipedia.[20]

Experimental Protocols

General Synthesis of 1-Substituted Arylcyclohexylamines (Bruylants Reaction)

A common method for the synthesis of PCP and its analogs is the Bruylants reaction, which involves the reaction of a Grignard reagent with an α-aminonitrile.

Materials:

  • 1-Piperidinocyclohexanecarbonitrile (PCC)

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of phenylmagnesium bromide in anhydrous diethyl ether is prepared.

  • A solution of 1-piperidinocyclohexanecarbonitrile (PCC) in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring under an inert atmosphere.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is dissolved in diethyl ether, and ethereal HCl is added to precipitate the hydrochloride salt of phencyclidine.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield pure phencyclidine HCl.

Synthesis_Workflow Start Start Grignard_Prep Prepare Phenylmagnesium Bromide in Ether Start->Grignard_Prep PCC_Sol Dissolve PCC in Ether Start->PCC_Sol Addition Add PCC Solution to Grignard Reagent Grignard_Prep->Addition PCC_Sol->Addition Reflux Reflux Reaction Mixture Addition->Reflux Quench Quench with Aqueous NH₄Cl Reflux->Quench Extraction Separate Organic Layer and Extract Aqueous Layer Quench->Extraction Drying Dry Combined Organic Extracts Extraction->Drying Evaporation Remove Solvent under Reduced Pressure Drying->Evaporation Precipitation Precipitate as HCl Salt with Ethereal HCl Evaporation->Precipitation Filtration Filter and Dry the Product Precipitation->Filtration End End Filtration->End

General workflow for the synthesis of PCP.

NMDA Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of arylcyclohexylamine analogs for the NMDA receptor using radioligand binding.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (radioligand)

  • Test compounds (arylcyclohexylamine analogs)

  • Assay buffer (e.g., Tris-HCl)

  • Glutamate and glycine

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Rat brain cortical membranes are prepared and suspended in the assay buffer.

  • Aliquots of the membrane suspension are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

  • Glutamate and glycine are included in the incubation mixture to open the NMDA receptor channel, allowing the radioligand to bind.

  • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP).

  • After incubation, the samples are rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀).

  • The IC₅₀ values are converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The discovery and development of arylcyclohexylamine analogs have had a profound and lasting impact on pharmacology, medicine, and society. From their origins as potential anesthetics to their complex roles as recreational drugs and emerging therapeutic agents, these compounds continue to be a subject of intense scientific interest. Their primary mechanism of action as NMDA receptor antagonists has provided valuable insights into the functioning of the glutamatergic system and its role in consciousness, pain, and mood regulation. The ongoing exploration of the structure-activity relationships within this class holds the promise of developing novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. This guide has provided a comprehensive overview of the foundational knowledge in this field, offering a valuable resource for professionals dedicated to advancing our understanding and application of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine from 4-aminobenzylamine. The described protocol details a robust and efficient method involving the direct cyclization of 4-aminobenzylamine with 1,4-dichlorobutane. This synthetic route is a fundamental example of N-alkylation to form a heterocyclic amine, a common structural motif in pharmacologically active compounds. This application note includes detailed experimental procedures for both conventional heating and microwave-assisted synthesis, characterization data, and a summary of expected quantitative outcomes to facilitate reproducibility and application in a research and drug development setting.

Introduction

The pyrrolidine ring is a key structural feature in a multitude of pharmaceutical agents and natural products, valued for its ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1] The synthesis of N-substituted pyrrolidines is, therefore, a significant endeavor in medicinal chemistry. A straightforward and cost-effective approach to construct the N-aryl pyrrolidine scaffold is through the double nucleophilic substitution reaction between a primary amine and a 1,4-dihalobutane.[1] This document outlines the synthesis of this compound, a bifunctional molecule featuring a primary aminomethyl group and a tertiary pyrrolidinyl amine, making it a versatile building block for further chemical elaboration in drug discovery programs.

Reaction Principle and Mechanism

The synthesis proceeds via a sequential double nucleophilic substitution (SN2) mechanism. The primary amino group of 4-aminobenzylamine acts as the initial nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dichlorobutane to displace a chloride ion. This intermolecular substitution forms an N-(4-chlorobutyl)-4-(aminomethyl)aniline intermediate. Subsequently, an intramolecular SN2 reaction occurs where the newly formed secondary amine attacks the terminal electrophilic carbon, displacing the second chloride ion to form the five-membered pyrrolidine ring. A base is utilized to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation.

Experimental Protocols

This section details two effective methods for the synthesis of this compound: a conventional heating method and a more rapid microwave-assisted method.[1]

Method A: Conventional Heating

Materials:

  • 4-aminobenzylamine

  • 1,4-dichlorobutane

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-aminobenzylamine (1.0 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.

  • To the stirred solution, add 1,4-dichlorobutane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Method B: Microwave-Assisted Synthesis

Materials:

  • 4-aminobenzylamine

  • 1,4-dichlorobutane

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add 4-aminobenzylamine (1.2 mmol), 1,4-dichlorobutane (1.0 mmol), and potassium carbonate (2.5 mmol).[1]

  • Add 3 mL of deionized water to the vessel.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes with stirring.[1]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Data Presentation

Table 1: Summary of Reactant Quantities and Expected Yields

ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted
4-aminobenzylamine 1.0 equiv.1.2 mmol
1,4-dichlorobutane 1.1 equiv.1.0 mmol
Base Sodium Carbonate (2.2 equiv.)Potassium Carbonate (2.5 mmol)
Solvent EthanolDeionized Water
Reaction Time 12-24 hours20 minutes
Temperature Reflux (~78 °C)150 °C
Typical Yield 70-85%80-95%
Purity (crude) >85%>90%

Characterization of this compound

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the pyrrolidine protons (typically multiplets around 1.8-2.0 ppm and 3.2-3.4 ppm), the benzylic methylene protons (a singlet around 3.7-3.9 ppm), and the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring). The disappearance of the primary amine protons from the starting material will also be evident.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the expected number of carbon signals corresponding to the pyrrolidine, benzyl, and phenyl moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₁H₁₆N₂).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of N-H stretching vibrations of the primary amine of the starting material and the presence of C-N stretching vibrations. A broad signal for the primary amine of the product's aminomethyl group will be present.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis Reactants 4-aminobenzylamine + 1,4-dichlorobutane + Base Solvent Add Solvent (Ethanol or Water) Reactants->Solvent Heating Conventional Heating (Reflux, 12-24h) Solvent->Heating Microwave Microwave Irradiation (150°C, 20 min) Solvent->Microwave Evaporation Solvent Evaporation Heating->Evaporation Extraction Aqueous Work-up & Extraction Microwave->Extraction Evaporation->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Logical Relationship)

Reaction_Mechanism cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate & Byproduct cluster_product Final Product amine 4-aminobenzylamine (Nucleophile) step1 Intermolecular SN2 Attack amine->step1 dihalide 1,4-dichlorobutane (Electrophile) dihalide->step1 intermediate N-(4-chlorobutyl)-4-(aminomethyl)aniline step1->intermediate byproduct 2 HCl step1->byproduct step2 Intramolecular SN2 Cyclization step2->byproduct product This compound step2->product intermediate->step2

Caption: Mechanism of pyrrolidine ring formation.

Conclusion

The synthesis of this compound from 4-aminobenzylamine and 1,4-dichlorobutane is a reliable and adaptable procedure for producing this valuable chemical intermediate. The microwave-assisted protocol offers a significant advantage in terms of reaction time and often provides higher yields and purity, making it an attractive option for rapid library synthesis and process optimization in a drug development pipeline.[1] The detailed protocols and characterization guidelines provided herein are intended to enable researchers to confidently synthesize and utilize this compound in their research endeavors.

References

Application of (4-(Pyrrolidin-1-yl)phenyl)methanamine in the Synthesis of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Pyrrolidin-1-yl)phenyl)methanamine serves as a valuable building block in pharmaceutical synthesis, particularly in the development of novel therapeutics targeting the central nervous system. Its unique structure, featuring a pyrrolidine ring linked to a benzylamine moiety, makes it a key intermediate in the synthesis of potent and selective histamine H3 receptor antagonists, such as the clinical candidate ABT-288 . This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key biphenyl intermediate of ABT-288, a compound investigated for its potential in treating cognitive disorders.

Introduction

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is a promising therapeutic strategy for the symptomatic treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. ABT-288 is a potent and selective histamine H3 receptor antagonist that has been evaluated in clinical trials.[1][2][3] The synthesis of ABT-288 and related compounds often involves the construction of a biphenyl core structure, where one of the phenyl rings is substituted with a basic amine moiety. This compound provides a readily available starting material for introducing one of these key fragments.

Signaling Pathway of Histamine H3 Receptor Antagonists

Histamine H3 receptor antagonists, like ABT-288, exert their effects by blocking the inhibitory action of histamine on presynaptic H3 receptors. This disinhibition leads to an enhanced release of various neurotransmitters, ultimately modulating neuronal circuits involved in cognition and wakefulness.

H3_Receptor_Antagonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Acetylcholine, Dopamine) PKA->Neurotransmitter_Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates ABT288 ABT-288 (H3R Antagonist) ABT288->H3R Blocks Cognitive_Function Improved Cognitive Function Postsynaptic_Receptors->Cognitive_Function Leads to

Caption: Signaling pathway of histamine H3 receptor antagonists.

Application in the Synthesis of a Key ABT-288 Intermediate

This compound can be utilized in a multi-step synthesis to produce a key biphenyl amine intermediate required for the synthesis of ABT-288. The overall synthetic strategy involves the conversion of the benzylamine to a suitable boronic acid derivative, followed by a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow from this compound to the key biphenyl amine intermediate.

Synthetic_Workflow A This compound B Protection of Amine A->B C N-Protected Intermediate B->C D Bromination C->D E Brominated Intermediate D->E F Borylation E->F G Boronic Ester Intermediate F->G H Suzuki-Miyaura Coupling G->H I Protected Biphenyl Intermediate H->I J Deprotection I->J K Key Biphenyl Amine Intermediate J->K

Caption: Proposed synthetic workflow for the key intermediate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the biphenyl amine intermediate starting from a precursor derived from this compound.

Step 1: Synthesis of 4-Bromo-1-(pyrrolidin-1-ylmethyl)benzene

This protocol describes the synthesis of a brominated intermediate, a necessary precursor for the subsequent Suzuki-Miyaura coupling.

Reaction Scheme:

This compound is first protected, for example, as a carbamate, and then the aromatic ring is brominated. For the purpose of this protocol, we will start from the commercially available 4-bromobenzylamine hydrochloride as a model precursor to illustrate the subsequent key coupling step. The pyrrolidine moiety can be introduced via reductive amination of 4-bromobenzaldehyde with pyrrolidine.

Materials:

  • 4-Bromobenzylamine hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromobenzylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(pyrrolidin-1-ylmethyl)benzene.

Quantitative Data (Illustrative):

ParameterValue
Starting Material4-Bromobenzylamine hydrochloride
Product4-Bromo-1-(pyrrolidin-1-ylmethyl)benzene
Yield85-95%
Purity (by HPLC)>98%
Step 2: Suzuki-Miyaura Coupling for the Synthesis of 4'-(Pyrrolidin-1-ylmethyl)-[1,1'-biphenyl]-4-amine

This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with a suitable boronic acid derivative to form the biphenyl core.

Reaction Scheme:

The brominated intermediate is coupled with 4-aminophenylboronic acid.

Materials:

  • 4-Bromo-1-(pyrrolidin-1-ylmethyl)benzene (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromo-1-(pyrrolidin-1-ylmethyl)benzene, 4-aminophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-(pyrrolidin-1-ylmethyl)-[1,1'-biphenyl]-4-amine.

Quantitative Data (Illustrative):

ParameterValue
Starting Material4-Bromo-1-(pyrrolidin-1-ylmethyl)benzene
Product4'-(Pyrrolidin-1-ylmethyl)-[1,1'-biphenyl]-4-amine
Yield70-85%
Purity (by HPLC)>97%

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex pharmaceutical molecules, particularly those with a biphenyl scaffold. The protocols outlined above demonstrate a viable synthetic route to a key intermediate of the histamine H3 receptor antagonist ABT-288. The Suzuki-Miyaura coupling is a robust and efficient method for the construction of the central biphenyl core of this class of compounds. These application notes provide a foundation for researchers and drug development professionals in the design and execution of synthetic strategies for novel therapeutics targeting the central nervous system.

References

Application Notes and Protocols for the Use of (4-(Pyrrolidin-1-yl)phenyl)methanamine as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyrrolidin-1-yl)phenyl)methanamine is a versatile bifunctional building block that has garnered interest in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. This scaffold incorporates a primary amine and a tertiary amine within a phenylpyrrolidine framework, offering multiple points for chemical modification. The primary amine serves as a key handle for the introduction of various functional groups through reactions such as acylation, sulfonylation, reductive amination, and urea or thiourea formation. The pyrrolidine nitrogen, being a tertiary amine, can influence the physicochemical properties of the final compounds, such as basicity and solubility, which are critical for drug-likeness. This document provides an overview of the application of this compound in the synthesis of bioactive molecules and detailed protocols for common synthetic transformations.

Core Applications in Bioactive Molecule Synthesis

The primary amino group of this compound is the principal site for synthetic elaboration, enabling its use in the construction of a variety of pharmacologically relevant structures. Key applications include its use as a precursor for:

  • Amides and Sulfonamides: Reaction with carboxylic acids, acyl chlorides, or sulfonyl chlorides to form amide and sulfonamide linkages, which are prevalent in numerous drug classes.

  • Ureas and Thioureas: Condensation with isocyanates or isothiocyanates to generate urea and thiourea derivatives, known for their diverse biological activities, including as enzyme inhibitors and receptor modulators.

  • Secondary and Tertiary Amines: Participation in reductive amination reactions with aldehydes and ketones to yield more complex amine structures, a common strategy in drug discovery to explore structure-activity relationships.

These synthetic routes allow for the systematic modification of the building block to optimize biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed experimental protocols for common synthetic transformations involving this compound.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

This protocol describes the general procedure for the acylation of the primary amine of this compound using an acyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as TEA or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Workflow for N-Acylation:

N_Acylation_Workflow Start Dissolve this compound and base in DCM Add_Acyl_Chloride Add Acyl Chloride at 0 °C Start->Add_Acyl_Chloride Reaction Stir at Room Temperature (2-16 hours) Add_Acyl_Chloride->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End N-Acylated Product Purify->End

Workflow for N-Acylation of the starting material.
Protocol 2: Synthesis of N-Aryl/Alkyl Urea Derivatives

This protocol outlines the synthesis of urea derivatives by reacting this compound with an isocyanate.

Reaction Scheme:

Workflow for the synthesis of urea derivatives.
Protocol 3: Synthesis of Secondary Amines via Reductive Amination

This protocol details the synthesis of a secondary amine by reductive amination of this compound with an aldehyde or ketone.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Water

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol or DCE, add the reducing agent. If using NaBH₄, the reaction is typically run in methanol. If using NaBH(OAc)₃, DCE is a common solvent.

  • Stir the mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired secondary amine.

Workflow for Reductive Amination:

Reductive_Amination_Workflow Start Mix Amine, Aldehyde/Ketone, and Reducing Agent in Solvent Reaction Stir at Room Temperature (2-24 hours) Start->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Secondary Amine Product Purify->End Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF

Application Notes and Protocols for the Use of (4-(Pyrrolidin-1-yl)phenyl)methanamine Scaffolds in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The (4-(pyrrolidin-1-yl)phenyl)methanamine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse small molecules with the potential to modulate GPCR activity. The pyrrolidine moiety can influence solubility, metabolic stability, and receptor-ligand interactions, making it an attractive feature in the design of new therapeutic agents.

These application notes provide a comprehensive overview of the synthesis and evaluation of GPCR ligands based on a this compound-related core structure. While direct examples starting from this compound are not extensively documented in publicly available literature, this document details the synthesis and characterization of potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a GPCR implicated in the regulation of appetite and energy homeostasis, using a structurally analogous precursor, 1-(4-aminophenyl)pyrrolidin-3-ylamine. The provided protocols for ligand synthesis, binding assays, and functional assays can be adapted for the evaluation of other GPCR ligands derived from similar scaffolds.

Synthesis of a Potent MCHR1 Antagonist

The following protocol is adapted from the synthesis of potent MCHR1 antagonists and illustrates a representative synthetic route for this class of compounds.

General Synthetic Scheme

The synthesis involves the coupling of a substituted benzoic acid with the amine of the pyrrolidine-containing scaffold, followed by further modifications to arrive at the final ligand.

G cluster_synthesis Synthetic Workflow Start This compound Scaffold Analog (e.g., 1-(4-aminophenyl)pyrrolidin-3-ylamine) Step1 Amide Coupling (Substituted Benzoic Acid, Coupling Reagents) Start->Step1 Reaction Intermediate Amide Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Alkylation, Cyclization) Intermediate->Step2 Final_Ligand Final GPCR Ligand (MCHR1 Antagonist) Step2->Final_Ligand

Caption: General synthetic workflow for the preparation of GPCR ligands.

Experimental Protocol: Synthesis of an MCHR1 Antagonist

This protocol describes the synthesis of a potent MCHR1 antagonist with a reported Ki of 2.3 nM.

Materials:

  • 1-(4-aminophenyl)pyrrolidin-3-ylamine dihydrochloride

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of 1-(4-aminophenyl)pyrrolidin-3-ylamine dihydrochloride (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the amide intermediate.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Evaluation

The pharmacological activity of the synthesized ligands is assessed through binding and functional assays to determine their affinity for the target receptor and their ability to modulate its signaling.

Radioligand Binding Assay for MCHR1

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the MCHR1 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human MCHR1.

  • [¹²⁵I]-MCH (Radioligand).

  • Synthesized test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

  • Non-specific binding control: 1 µM unlabeled MCH.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of 1 µM unlabeled MCH.

    • Add 50 µL of [¹²⁵I]-MCH (final concentration ~0.1 nM).

    • Add 100 µL of MCHR1-expressing cell membranes (5-10 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay is used to determine the functional activity (e.g., EC₅₀ for agonists or IC₅₀ for antagonists) of the synthesized compounds by measuring changes in intracellular calcium levels, a common downstream signaling event for Gq-coupled GPCRs. MCHR1 is known to couple to Gi and Gq proteins.

G cluster_workflow Calcium Mobilization Assay Workflow Cell_Culture Seed MCHR1-expressing cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add test compounds (antagonists) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with MCH agonist Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence changes using a plate reader Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a calcium mobilization functional assay.

Materials:

  • HEK293 cells stably expressing human MCHR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • MCH (agonist).

  • Synthesized test compounds.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an automated injection system.

Protocol:

  • Cell Plating:

    • Seed MCHR1-expressing HEK293 cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells twice with assay buffer.

    • Add 100 µL of the test compound at various concentrations to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of MCH agonist (at a concentration that gives ~80% of the maximal response, e.g., EC₈₀).

    • Continue to record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compounds on the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data for a representative MCHR1 antagonist synthesized from a 1-(4-aminophenyl)pyrrolidin-3-ylamine scaffold is summarized below.

Compound IDTarget ReceptorAssay TypeParameterValue (nM)
MCHR1-Ant-1 MCHR1Radioligand BindingKi2.3
MCHR1-Ant-1 MCHR1Calcium MobilizationIC₅₀15.8

Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the activation of both Gi and Gq signaling pathways. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gq pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. The synthesized antagonists block these signaling cascades by preventing the binding of MCH to the receptor.

G cluster_pathway MCHR1 Signaling Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Activates Antagonist MCHR1 Antagonist (e.g., from this compound scaffold) Antagonist->MCHR1 Blocks Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PIP2->PLC Substrate Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., decreased appetite) Ca_release->Cellular_Response ATP ATP ATP->AC Substrate cAMP->Cellular_Response

The Synthesis of Pyrrolidine Derivatives: Advanced Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PYRR-2025

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a highly sought-after motif in the design of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2] This document provides detailed experimental protocols for the synthesis of functionalized pyrrolidine derivatives, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein focus on efficiency, stereocontrol, and molecular diversity, critical aspects in the rapid generation of compound libraries for high-throughput screening.

General Workflow for Pyrrolidine Synthesis

The synthesis of pyrrolidine derivatives can be approached through various strategic pathways. A generalized workflow encompasses the careful selection of starting materials, the core synthetic reaction, and subsequent purification and analysis of the final product. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

General Workflow for Pyrrolidine Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Analysis cluster_3 Outcome Start Starting Material Selection (e.g., Aldehydes, Amines, Alkenes) Reaction Core Reaction (e.g., 1,3-Dipolar Cycloaddition, Multicomponent Reaction) Start->Reaction Reagents & Solvent Workup Reaction Workup & Extraction Reaction->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis End Final Pyrrolidine Derivative Analysis->End

Caption: A generalized workflow for the synthesis of pyrrolidine derivatives.

Experimental Protocols

This section details three robust and widely applicable methods for the synthesis of pyrrolidine derivatives: 1,3-Dipolar Cycloaddition, Multicomponent Reaction for Spiropyrrolidines, and Iridium-Catalyzed "Borrowing Hydrogen" Methodology.

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful and highly convergent method for the stereocontrolled synthesis of substituted pyrrolidines.[3][4] This protocol describes a silver-catalyzed reaction that provides access to densely functionalized proline derivatives with high diastereoselectivity.[3]

Reaction Scheme:

1,3-Dipolar Cycloaddition imine N-tert-Butanesulfinyl Imine catalyst Ag2CO3, Et3N imine->catalyst amino_ester Glycine α-Imino Ester amino_ester->catalyst plus1 + plus2 + product Densely Substituted Pyrrolidine catalyst->product

Caption: Synthesis of pyrrolidines via 1,3-dipolar cycloaddition.

Materials:

  • (S)-N-tert-butanesulfinyl imine (1.0 equiv)

  • Glycine α-imino ester derivative (1.2 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous toluene (to make a 0.1 M solution).

  • Add the glycine α-imino ester derivative (1.2 equiv), followed by triethylamine (2.0 equiv) and silver(I) carbonate (10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine derivative.

Quantitative Data:

EntryR¹ SubstituentYield (%)Diastereomeric Ratio (dr)
1CH₂OBn8590:10
2Bn8795:5
3i-Pr88>95:5

Data adapted from a study on the diastereoselective synthesis of pyrrolidines.[5]

Protocol 2: Multicomponent Synthesis of Spiropyrrolidine-Oxindoles

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step.[6] This protocol outlines a three-component reaction for the synthesis of spiropyrrolidine-oxindoles, which are prevalent motifs in various biologically active compounds.[7] The reaction proceeds via the in-situ generation of an azomethine ylide from isatin and an amino acid.[7]

Materials:

  • Isatin (1.0 equiv)

  • Sarcosine or L-proline (1.2 equiv)

  • Dipolarophile (e.g., substituted benzylidene piperidinone) (1.0 equiv)

  • Methanol or ethanol

Procedure:

  • In a round-bottom flask, dissolve the isatin (1.0 equiv), amino acid (1.2 equiv), and the dipolarophile (1.0 equiv) in a suitable solvent (e.g., methanol, 0.2 M).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon consumption of the starting materials, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired spiropyrrolidine derivative.[7]

Quantitative Data for Spiropyrrolidine Synthesis:

EntryDipolarophile Substituent (Ar)SolventYield (%)
1PhenylMethanol92
24-ChlorophenylMethanol95
34-MethoxyphenylEthanol90
42-NaphthylEthanol88

Representative yields for the synthesis of spiropyrrolidine-oxindoles.[7]

Protocol 3: Iridium-Catalyzed "Borrowing Hydrogen" Synthesis of 3-Pyrrolidinols

The "Borrowing Hydrogen" methodology is an atom-economical and environmentally benign approach for the synthesis of N-heterocycles.[8][9] This protocol describes an Iridium(III)-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines.[8][9]

Mechanism Overview:

Borrowing_Hydrogen A 1,2,4-Butanetriol + Primary Amine B Dehydrogenation (Ir-Catalyst) A->B C Condensation (Imine Formation) B->C D Intramolecular Cyclization C->D E Hydrogenation (Hydrogen Transfer) D->E F 3-Pyrrolidinol E->F

Caption: Mechanism of the "Borrowing Hydrogen" synthesis of 3-pyrrolidinols.

Materials:

  • 1,2,4-Butanetriol (1.2 equiv)

  • Primary amine (1.0 equiv)

  • [Cp*IrCl₂]₂ (Iridium catalyst) (2.5 mol%)

  • K₂CO₃ (base) (20 mol%)

  • Amyl alcohol (solvent)

Procedure:

  • To a pressure-rated vial, add the primary amine (0.4 mmol, 1.0 equiv), 1,2,4-butanetriol (0.48 mmol, 1.2 equiv), [Cp*IrCl₂]₂ (0.01 mmol, 2.5 mol%), and K₂CO₃ (0.08 mmol, 20 mol%).

  • Add amyl alcohol (0.3 M) as the solvent.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, carefully open the vial.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the 3-pyrrolidinol product.

Quantitative Data for 3-Pyrrolidinol Synthesis:

EntryAmineYield (%)
1Benzylamine88
24-Methoxybenzylamine85
3Furfurylamine75
4Cyclohexylamine62

Isolated yields for the Ir-catalyzed synthesis of 3-pyrrolidinols.[8][9]

Conclusion

The synthetic protocols detailed in this application note provide robust and versatile methods for the preparation of a wide range of pyrrolidine derivatives. The 1,3-dipolar cycloaddition offers excellent stereocontrol, the multicomponent reaction provides rapid access to complex spirocyclic systems, and the "Borrowing Hydrogen" methodology represents a green and efficient alternative. These methodologies are invaluable tools for researchers in the field of drug discovery, enabling the synthesis of diverse compound libraries for the identification of new therapeutic agents.

References

Application Notes and Protocols: Pyrrolidine Analogs as Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrrolidine analogs as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them critical targets for therapeutic drug development.[1] Pyrrolidine-containing compounds have emerged as a promising class of monoamine uptake inhibitors, with some exhibiting high potency and selectivity.[2][3]

This document details the experimental protocols for evaluating the efficacy and selectivity of these analogs and presents quantitative data for a selection of compounds.

Data Presentation

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various pyrrolidine analogs for DAT, NET, and SERT. These values are crucial for understanding the structure-activity relationships (SAR) and for selecting compounds for further development.

Table 1: Binding Affinity (Ki, nM) of Pyrovalerone Analogs for Monoamine Transporters [2]

CompoundPhenyl SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a 4-Methyl18.186.2>10,000
4b (2S) 4-Methyl18.1--
4t Naphthyl20.454.3243
4u 3,4-Dichloro11.537.8>10,000

Table 2: Monoamine Uptake Inhibition (IC50, nM) by Pyrovalerone Analogs [2]

CompoundPhenyl SubstitutionDA IC50 (nM)NE IC50 (nM)5-HT IC50 (nM)
4a 4-Methyl16.343.5>10,000
4b (2S) 4-Methyl16.3--
4t Naphthyl25.168.2315
4u 3,4-Dichloro14.245.7>10,000

Table 3: VMAT2 Inhibition by Pyrrolidine Analogs of GZ-793A [4]

CompoundSubstitution[3H]DTBZ Binding Ki (nM)[3H]DA Uptake Ki (nM)
GZ-793A -829029
11d 4-Methoxyphenethyl-49
11f 4-Difluoromethoxyphenethyl56045

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of pyrrolidine analogs as monoamine uptake inhibitors.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine vesicle->monoamine Release mao Monoamine Oxidase (MAO) transporter Monoamine Transporter (DAT, NET, SERT) transporter->mao Metabolism inhibitor Pyrrolidine Analog (Reuptake Inhibitor) inhibitor->transporter Inhibition monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding experimental_workflow compound_synthesis Synthesis of Pyrrolidine Analogs cell_culture Cell Culture (e.g., HEK293 expressing DAT, NET, or SERT) compound_synthesis->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis uptake_assay->data_analysis in_vivo_studies In Vivo Studies (e.g., Microdialysis, Locomotor Activity) data_analysis->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

References

Application Notes and Protocols for the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies employed in the discovery and development of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV, also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a key therapeutic target for type 2 diabetes mellitus (T2DM).[3][4]

Introduction to DPP-IV Inhibition

DPP-IV inhibitors, or "gliptins," have become a significant class of oral antihyperglycemic agents for the management of T2DM.[4][5] By preventing the degradation of GLP-1 and GIP, these inhibitors improve glycemic control with a low risk of hypoglycemia.[6] The development of DPP-IV inhibitors has evolved from early, less selective compounds to highly potent and specific molecules with favorable pharmacokinetic profiles, enabling once-daily dosing.[3][7]

Key Signaling Pathway

The primary mechanism of action of DPP-IV inhibitors involves the potentiation of the incretin signaling pathway. In response to a meal, intestinal L-cells and K-cells release GLP-1 and GIP, respectively. These hormones then act on pancreatic β-cells to stimulate insulin secretion. DPP-IV rapidly degrades active GLP-1 and GIP. By inhibiting DPP-IV, the circulating levels of active incretins are increased, amplifying their glucose-lowering effects.

DPP_IV_Signaling_Pathway Meal Meal Intake Intestine Intestinal L-cells & K-cells Meal->Intestine stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP release DPP_IV DPP-IV Enzyme GLP1_GIP->DPP_IV degraded by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate Inactive_Incretins Inactive Metabolites DPP_IV->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion (from α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents rise) DPP_IV_Inhibitor DPP-IV Inhibitor DPP_IV_Inhibitor->DPP_IV inhibits

Caption: Incretin signaling pathway and the action of DPP-IV inhibitors.

Experimental Protocols

In Vitro DPP-IV Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for high-throughput screening of potential DPP-IV inhibitors using a fluorogenic substrate.[8][9]

Principle: The assay measures the activity of DPP-IV by detecting the fluorescence of aminomethylcoumarin (AMC) released from the substrate Gly-Pro-AMC upon cleavage by the enzyme. Inhibitors will reduce the rate of AMC release.[1][9]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)[8]

  • 96-well solid white or black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare DPP Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in Assay Buffer. Keep on ice.

    • Prepare the Substrate Solution by diluting Gly-Pro-AMC in Assay Buffer.

    • Prepare serial dilutions of test compounds and the positive control inhibitor.

  • Plate Setup (per well):

    • 100% Initial Activity (Control): 30 µl Assay Buffer + 10 µl diluted DPP-IV enzyme + 10 µl solvent.

    • Background: 40 µl Assay Buffer + 10 µl solvent.

    • Positive Control: 30 µl Assay Buffer + 10 µl diluted DPP-IV enzyme + 10 µl Sitagliptin.

    • Test Compound: 30 µl Assay Buffer + 10 µl diluted DPP-IV enzyme + 10 µl test compound dilution.

  • Assay Procedure:

    • Add the components as described in the plate setup to the wells of the 96-well plate.

    • Initiate the reaction by adding 50 µl of the diluted Substrate Solution to all wells.

    • Cover the plate and incubate at 37°C for 30 minutes.[8]

    • Read the fluorescence on a microplate reader at Ex/Em = 350-360/450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Signalinhibitor / Signalcontrol)] x 100

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

In_Vitro_Screening_Workflow start Start prep Prepare Reagents: Enzyme, Substrate, Test Compounds start->prep plate Set up 96-well Plate: Controls & Test Compounds prep->plate add_substrate Add Substrate to Initiate Reaction plate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end Clinical_Trial_Logic PhaseI Phase I (Safety, PK/PD in Healthy Volunteers) PhaseII Phase II (Dose-ranging, Efficacy in T2DM Patients) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy & Safety vs. Placebo/Active Comparator) PhaseII->PhaseIII CVOT Cardiovascular Outcome Trial (CVOT) (Long-term MACE assessment) PhaseIII->CVOT often runs concurrently Approval Regulatory Approval PhaseIII->Approval CVOT->Approval PhaseIV Phase IV (Post-marketing Surveillance) Approval->PhaseIV

References

Application Notes and Protocols for the Development of MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of various chemical scaffolds as precursors for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. This document includes detailed methodologies for the synthesis and evaluation of these compounds, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways and experimental workflows.

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Consequently, MCH-R1 has emerged as a promising therapeutic target for the treatment of obesity, anxiety, and depression. The development of small molecule antagonists for MCH-R1 has been a significant focus of medicinal chemistry, with various chemical scaffolds being explored as precursors. This document details the synthesis, characterization, and evaluation of these precursor molecules and their derivatives as MCH-R1 antagonists.

MCH-R1 Signaling Pathways

MCH-R1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates signaling through multiple G protein pathways, primarily Gαi and Gαq. Understanding these pathways is fundamental for designing and interpreting functional assays for antagonist screening.

  • Gαi Pathway: Coupling of MCH-R1 to the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: MCH-R1 can also couple to Gαq, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).

  • β-Arrestin Pathway: Like many GPCRs, agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.

MCH_R1_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCH-R1 MCH->MCHR1 binds Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates bArrestin β-Arrestin MCHR1->bArrestin recruits AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gaq->PLC activates Internalization Receptor Internalization bArrestin->Internalization cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 [Ca2+]i ↑ IP3_DAG->Ca2

MCH-R1 Signaling Pathways

Key Precursor Scaffolds for MCH-R1 Antagonists

Several chemical scaffolds have been investigated as precursors for potent and selective MCH-R1 antagonists. Among the most prominent are aminoquinolines and spirohydantoins.

Aminoquinoline Derivatives

The aminoquinoline core has served as a versatile template for the design of MCH-R1 antagonists. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinoline ring and the amino substituent significantly impact binding affinity and functional activity.

Spirohydantoin Derivatives

Spirohydantoin-based compounds represent another important class of MCH-R1 antagonists. Optimization of this scaffold has led to the discovery of compounds with high potency and favorable pharmacokinetic properties.

Data Presentation: Structure-Activity Relationships

The following tables summarize the quantitative data for representative MCH-R1 antagonists derived from aminoquinoline and spirohydantoin precursors.

Table 1: Structure-Activity Relationship of Aminoquinoline MCH-R1 Antagonists

Compound IDCore StructureR1R2R3MCH-R1 Binding Affinity (Ki, nM)Reference
1a 2-AminoquinolineH4-ChlorophenylH150[1]
1b 2-AminoquinolineCH34-ChlorophenylH75[1]
1c 2-AminoquinolineH4-TrifluoromethylphenylH50[1]
1d 2-AminoquinolineH4-Chlorophenyl6-OCH325[1]

Table 2: Pharmacological Data for Selected MCH-R1 Antagonists

CompoundTypeMCH-R1 Ki (nM)Functional Assay (IC50, nM)In vivo EfficacyReference
SNAP-7941 N/A1.35.2 (Ca2+ mobilization)Reduced food intake and body weight in DIO rats[2]
T-226296 N/A1.11.9 (Ca2+ mobilization)Decreased MCH-induced food intake[2]
TPI 1361-17 ThioxoimidazolidinoneN/A6.1 (Ca2+ mobilization)Blocked MCH-induced food intake by 75%[2]
MQ1 8-Methylquinoline2.21.7 (β-arrestin recruitment)N/A[3]
GPS18169 Pseudopeptide~1~0.02Limited adipose tissue accumulation in mice[4]

Note: N/A indicates data not available in the cited sources. DIO refers to Diet-Induced Obese.

Experimental Protocols

Detailed methodologies for the synthesis of precursor molecules and the biological evaluation of MCH-R1 antagonists are provided below.

Workflow for MCH-R1 Antagonist Discovery

The discovery of novel MCH-R1 antagonists typically follows a structured workflow, from initial screening to preclinical evaluation.

Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Precursor Synthesis) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

MCH-R1 Antagonist Discovery Workflow
Protocol 1: General Synthesis of 2-Aminoquinoline Derivatives

This protocol describes a general method for the synthesis of 2-aminoquinoline MCH-R1 antagonists.

Materials:

  • Substituted 2-chloroquinoline

  • Appropriate primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To an oven-dried flask, add the substituted 2-chloroquinoline (1.0 eq), the amine (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aminoquinoline derivative.

  • Characterize the final compound by NMR, mass spectrometry, and determine its purity by HPLC.

Protocol 2: General Synthesis of Spirohydantoin Derivatives

This protocol outlines a general approach to the synthesis of spirohydantoin MCH-R1 antagonists.

Materials:

  • Appropriate ketone

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Ammonium carbonate ((NH4)2CO3)

  • Solvent (e.g., Ethanol/Water mixture)

  • Standard laboratory glassware and purification equipment (recrystallization or chromatography)

Procedure (Bucherer-Bergs reaction):

  • In a suitable reaction vessel, dissolve the starting ketone in the solvent mixture.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture (typically to 60-80 °C) in a sealed vessel and stir for several hours to days.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

  • Further chemical modifications can be performed on the hydantoin ring to generate a library of analogs.

  • Characterize the final compounds by NMR, mass spectrometry, and determine their purity by HPLC.

Protocol 3: MCH-R1 Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the MCH-R1.

Materials:

  • Cell membranes from a stable cell line expressing human MCH-R1 (e.g., HEK293 or CHO cells)

  • Radioligand, e.g., [¹²⁵I]-MCH

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)

  • Test compounds (antagonists) at various concentrations

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MCH.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding by rapid filtration through the pre-soaked filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) by plotting the specific binding against the log of the antagonist concentration.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: MCH-R1 Functional Assay - cAMP Measurement

This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human MCH-R1

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin

  • MCH

  • Test compounds (antagonists) dissolved in DMSO

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Seed the MCH-R1 expressing cells in a 96- or 384-well plate and grow to confluency.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of MCH (e.g., EC80) in the presence of a fixed concentration of forskolin.

  • Incubate for a defined period (e.g., 30 minutes) at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the IC50 values for the antagonists.

Protocol 5: MCH-R1 Functional Assay - Calcium Mobilization

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing human MCH-R1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • MCH

  • Test compounds (antagonists)

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Plate the MCH-R1 expressing cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37 °C.

  • Wash the cells to remove excess dye.

  • Add various concentrations of the test compound to the cells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using the plate reader.

  • Add a fixed concentration of MCH (e.g., EC80) to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the antagonist's potency by measuring the reduction in the MCH-induced fluorescence signal and calculate the IC50 value.

References

Application Notes and Protocols: Synthesis and Evaluation of Kappa-Opioid Receptor Antagonists Utilizing Common Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kappa-opioid receptor (KOR) antagonists based on three prominent scaffolds: the morphinan-derived norbinaltorphimine (nor-BNI), the non-morphinan JDTic, and the diterpenoid Salvinorin A. Detailed protocols for the synthesis of analogues, along with key in vitro assays for their characterization, are provided to guide researchers in the discovery and development of novel KOR antagonists.

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target in the central nervous system implicated in pain, mood, addiction, and psychosis.[1] Antagonists of the KOR have shown therapeutic potential for treating a range of disorders, including depression, anxiety, and substance use disorders.[2][3] This document outlines synthetic strategies and pharmacological evaluation methods for KOR antagonists based on established molecular scaffolds.

Featured Scaffolds for KOR Antagonist Synthesis

The development of KOR antagonists has been largely influenced by the exploration of specific chemical scaffolds that provide a structural basis for potent and selective receptor blockade.

  • Norbinaltorphimine (nor-BNI) Scaffold: A bivalent ligand derived from naltrexone, nor-BNI is a highly potent and selective KOR antagonist widely used as a research tool.[3][4] Its long duration of action, however, has spurred the development of analogues with more favorable pharmacokinetic profiles.[3]

  • JDTic Scaffold: This non-morphinan scaffold represents a significant advancement in the development of KOR antagonists with improved drug-like properties.[2][5] JDTic and its analogues are known for their high potency and selectivity, with some exhibiting shorter durations of action compared to nor-BNI.[5]

  • Salvinorin A Scaffold: Derived from the psychoactive plant Salvia divinorum, Salvinorin A is a potent KOR agonist.[6][7] Its unique neoclerodane diterpene structure has been extensively modified to generate potent and selective KOR antagonists, offering a distinct chemical space for antagonist design.[6][8]

Synthetic Protocols for KOR Antagonist Analogues

The following are generalized protocols for the synthesis of analogues based on the nor-BNI, JDTic, and Salvinorin A scaffolds. Specific reaction conditions and purification methods may vary depending on the target analogue.

General Synthesis of Norbinaltorphimine (nor-BNI) Analogues

The synthesis of nor-BNI analogues typically involves the dimerization of two naltrexone or naloxone-derived monomers.[9]

Protocol:

  • Preparation of the Monomer: Start with a suitable morphinan starting material, such as naltrexone. The C6-keto group can be protected, and the N-cyclopropylmethyl group can be modified if desired.

  • Dimerization: Two molecules of the modified morphinan monomer are linked together. A common strategy involves the formation of a hydrazine or other suitable linker between the C6 positions of the two monomers.

  • Deprotection and Modification: Removal of any protecting groups and further functionalization of the scaffold can be performed to generate the final target analogues.

  • Purification: The final compounds are purified using chromatographic techniques such as column chromatography or preparative HPLC.

General Synthesis of JDTic Analogues

The synthesis of JDTic analogues often involves a multi-step sequence to construct the core tetrahydroisoquinoline and piperidine moieties.[10][11]

Protocol:

  • Synthesis of the Piperidine Core: The 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine core is a key component. Its synthesis can be achieved through various routes, often involving a multi-step process starting from commercially available materials.

  • Synthesis of the Tetrahydroisoquinoline Moiety: The protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is another crucial building block.

  • Coupling Reaction: The piperidine and tetrahydroisoquinoline fragments are coupled together, typically through an amide bond formation.

  • Final Modifications and Deprotection: Subsequent chemical modifications and removal of protecting groups yield the final JDTic analogues.

  • Purification: Purification is typically achieved by column chromatography and/or recrystallization.

General Synthesis of Salvinorin A Analogues

The synthesis of Salvinorin A analogues can be achieved through semi-synthesis from naturally extracted Salvinorin A or through total synthesis.[7][8][12]

Protocol (Semi-synthesis):

  • Isolation of Salvinorin A: Salvinorin A is extracted and purified from the leaves of Salvia divinorum.

  • Modification of the Furan Ring: The furan ring is a common site for modification. For example, selective bromination at the C-16 position can be achieved using N-bromosuccinimide (NBS) and catalytic bromine.[7]

  • Cross-Coupling Reactions: The C-16 bromide can then be subjected to various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a variety of substituents.[7]

  • Modification at Other Positions: Other positions, such as the C-2 acetate, can also be modified to explore structure-activity relationships.

  • Purification: The synthesized analogues are purified using chromatographic methods.

Data Presentation: In Vitro Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of representative KOR antagonists from the featured scaffolds.

Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) of Representative Antagonists

Compound/AnalogueScaffoldKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)Reference
nor-BNINorbinaltorphimine~0.1-0.5>100>100High[4]
JDTicJDTic~0.1-0.5>100>100High[5]
Salvinorin A Analogue (Antagonist)Salvinorin A~1-10>1000>1000High[6]

Note: Ki values can vary depending on the specific assay conditions and radioligand used.

Table 2: Functional Antagonist Potencies (IC50 or Ke) of Representative Antagonists

Compound/AnalogueScaffoldAssay TypeIC50/Ke (nM)Reference
nor-BNINorbinaltorphimine[35S]GTPγS~1-5[13]
JDTicJDTic[35S]GTPγS~0.1-1[5]
Salvinorin A Analogue (Antagonist)Salvinorin AcAMP~5-20[8]

Note: IC50/Ke values represent the concentration of the antagonist required to inhibit 50% of the agonist response and can vary based on the agonist and its concentration used in the assay.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize KOR antagonists are provided below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the KOR, providing information on its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).

  • Radioligand: [3H]U-69,593 or another suitable KOR-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U-50,488).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize CHO-KOR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of test compound at various concentrations.

    • 50 µL of [3H]U-69,593 (final concentration ~0.5-1.0 nM).

    • 100 µL of the cell membrane suspension (typically 10-20 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the KOR. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.[13][15]

Materials:

  • Cell membranes from CHO-KOR or HEK-KOR cells.

  • [35S]GTPγS.

  • GDP.

  • KOR agonist (e.g., U-50,488).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GTPγS (unlabeled) for non-specific binding determination.

Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (10-20 µg of protein).

    • GDP (10 µM final concentration).

    • Test compound (antagonist) at various concentrations.

    • KOR agonist (e.g., U-50,488 at its EC80-EC90 concentration).

    • [35S]GTPγS (0.05-0.1 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described above.

  • Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding. For antagonists, plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC50 value. A Schild analysis can be performed to determine the Ke value.[13]

cAMP Accumulation Assay

This assay measures the ability of a KOR antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO-KOR or HEK-KOR cells.

  • Forskolin (to stimulate adenylyl cyclase).

  • KOR agonist (e.g., U-50,488).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Assay:

    • Pre-treat the cells with the KOR antagonist at various concentrations for a specified time (e.g., 15-30 minutes).

    • Add the KOR agonist in the presence of forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

β-Arrestin Recruitment Assay

This assay measures the ability of a KOR antagonist to block agonist-induced recruitment of β-arrestin to the receptor, which is involved in receptor desensitization and signaling.[16][17]

Materials:

  • Cells engineered to express the KOR and a β-arrestin reporter system (e.g., DiscoverX PathHunter or DiscoveRx Tango).

  • KOR agonist (e.g., U-50,488).

  • Assay-specific detection reagents.

Protocol:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

  • Assay:

    • Add the KOR antagonist at various concentrations to the cells.

    • Add the KOR agonist.

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay protocol.

  • Data Analysis: Plot the signal against the log concentration of the antagonist to determine its IC50 for inhibiting agonist-induced β-arrestin recruitment.

Visualizations

KOR Signaling Pathways

The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways activated by KOR agonists, which are blocked by KOR antagonists.

KOR Signaling Pathways cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling KOR KOR G_alpha Gαi/o KOR->G_alpha GRK GRK KOR->GRK phosphorylates AC Adenylyl Cyclase G_alpha->AC inhibits G_betagamma Gβγ cAMP ↓ cAMP Beta_Arrestin β-Arrestin GRK->Beta_Arrestin recruits MAPK MAPK (p38, JNK) Beta_Arrestin->MAPK activates Agonist Agonist Agonist->KOR activates Antagonist Antagonist Antagonist->KOR blocks

Caption: KOR signaling pathways blocked by antagonists.

Experimental Workflow for KOR Antagonist Evaluation

The following diagram outlines the general workflow for the synthesis and in vitro characterization of novel KOR antagonists.

KOR Antagonist Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_characterization In Vitro Characterization cluster_analysis Data Analysis & Lead Selection Start Scaffold Selection (nor-BNI, JDTic, Salvinorin A) Synth Analogue Synthesis Start->Synth Purify Purification (Chromatography) Synth->Purify Binding Radioligand Binding Assay (Determine Ki) Purify->Binding Functional Functional Assays ([35S]GTPγS, cAMP, β-Arrestin) Binding->Functional Selectivity Selectivity Profiling (vs. MOR, DOR) Functional->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Lead Compound Selection SAR->Lead

Caption: Workflow for KOR antagonist synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-(Pyrrolidin-1-yl)phenyl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two most common and effective methods for the synthesis of this compound are:

  • Reductive Amination: This is a two-step, one-pot reaction involving the formation of an imine from 4-(pyrrolidin-1-yl)benzaldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically involves the reaction of 4-bromo or 4-chlorobenzylamine with pyrrolidine in the presence of a suitable palladium catalyst, ligand, and base.

Q2: I am observing significant amounts of unreacted starting material. What are the likely causes?

For Reductive Amination , incomplete conversion can be due to:

  • Inefficient imine formation.

  • Decomposition of the reducing agent.

  • Insufficient reaction time or temperature.

For Buchwald-Hartwig Amination , common causes include:

  • Inactive catalyst.

  • Inappropriate choice of ligand or base.

  • Presence of oxygen or moisture in the reaction.

Q3: My reaction is producing a significant amount of a byproduct with a similar polarity to my product. What could it be?

In Reductive Amination , a common byproduct is the secondary amine, formed from the reaction of the product with another molecule of the starting aldehyde followed by reduction. In the case of using ammonia, mixtures of primary and secondary amines can be formed.[1]

In Buchwald-Hartwig Amination , a potential side reaction is the hydrodehalogenation of the aryl halide starting material, leading to the formation of the corresponding dehalogenated arene.[2]

Q4: How can I effectively purify the final product?

The purification of this compound typically involves:

  • Aqueous workup: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: On silica gel to separate the target compound from unreacted starting materials and byproducts.

  • Distillation: Benzylamines can often be purified by vacuum distillation.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Low Yield in Reductive Amination
Issue Possible Cause Troubleshooting Step
Low conversion of starting aldehyde Inefficient imine formation due to unfavorable equilibrium.Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium towards imine formation.
Low reactivity of the reducing agent.Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions. Consider using a more reactive reducing agent, but be mindful of potential side reactions.
Reaction conditions not optimized.Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of secondary amine byproduct Reaction of the product amine with the starting aldehyde.Use a large excess of the ammonia source to favor the formation of the primary amine. Add the reducing agent slowly to the reaction mixture.
Low Yield in Buchwald-Hartwig Amination
Issue Possible Cause Troubleshooting Step
No or low conversion of aryl halide Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use anhydrous solvents.
Inappropriate ligand or base.The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.[2][4] Consult the literature for ligand/base combinations that are effective for the amination of aryl halides with secondary amines.
Steric hindrance around the reaction center.Consider using a more sterically demanding and electron-rich phosphine ligand to promote oxidative addition.
Formation of hydrodehalogenated byproduct β-hydride elimination from an intermediate palladium-amide complex.[2]Optimize the reaction temperature and consider using a bulkier phosphine ligand to disfavor this side reaction.

Data Presentation

Synthetic Route Key Reagents Typical Yield Range (%) Key Advantages Common Challenges
Reductive Amination 4-(pyrrolidin-1-yl)benzaldehyde, Ammonia source (e.g., NH4OAc), Reducing agent (e.g., NaBH(OAc)3)60-90Mild reaction conditions, readily available starting materials, one-pot procedure.Formation of secondary amine byproducts, potential instability of the aldehyde.
Buchwald-Hartwig Amination 4-halobenzylamine, Pyrrolidine, Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)70-95High functional group tolerance, generally high yields.Air and moisture sensitive, cost of catalyst and ligands, potential for side reactions.

Experimental Protocols

Protocol 1: Reductive Amination of 4-(pyrrolidin-1-yl)benzaldehyde

This protocol is adapted from a similar procedure for the synthesis of a substituted benzylamine.[5]

  • Imine Formation: To a solution of 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add ammonium acetate (5.0 eq.). Stir the mixture at room temperature for 2-3 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Buchwald-Hartwig Amination of 4-Bromobenzylamine with Pyrrolidine

This is a general protocol based on established principles of the Buchwald-Hartwig amination.[2][4][6]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Add 4-bromobenzylamine (1.0 eq.), pyrrolidine (1.2 eq.), and anhydrous toluene.

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite and wash with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Synthesis_Pathways cluster_RA Reductive Amination Pathway cluster_BHA Buchwald-Hartwig Amination Pathway RA_start 4-(pyrrolidin-1-yl)benzaldehyde + Ammonia Source RA_intermediate Imine Intermediate RA_start->RA_intermediate Imine Formation RA_product This compound RA_intermediate->RA_product Reduction (e.g., NaBH(OAc)3) BHA_start 4-Halobenzylamine + Pyrrolidine BHA_product This compound BHA_start->BHA_product Pd-catalyzed Cross-Coupling Troubleshooting_Workflow cluster_RA Reductive Amination Issues cluster_BHA Buchwald-Hartwig Issues start Low Yield Observed check_route Which synthetic route? start->check_route RA_incomplete Incomplete Reaction? check_route->RA_incomplete Reductive Amination BHA_inactive Inactive Catalyst? check_route->BHA_inactive Buchwald-Hartwig RA_side_product Side Product Formation? RA_incomplete->RA_side_product RA_incomplete_sol Check Reducing Agent Activity & Reaction Time/Temp RA_incomplete->RA_incomplete_sol RA_side_product_sol Use Excess Ammonia Source Slow Reagent Addition RA_side_product->RA_side_product_sol BHA_side_product Side Product Formation? BHA_inactive->BHA_side_product BHA_inactive_sol Ensure Inert Atmosphere Check Ligand/Base Choice BHA_inactive->BHA_inactive_sol BHA_side_product_sol Optimize Temperature Use Bulky Ligand BHA_side_product->BHA_side_product_sol

References

Navigating the Purification of (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of crude (4-(Pyrrolidin-1-yl)phenyl)methanamine. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to streamline the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. Based on structurally similar compounds, a ratio of 3:1 hexane:ethyl acetate can be a suitable initial condition. For more polar impurities, a system of dichloromethane (DCM) and methanol may be more effective.

Q2: My compound streaks significantly on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking of amines like this compound on silica gel TLC plates is a common issue. This is often due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to your developing solvent (e.g., 0.5-1% in the mobile phase).

Q3: The Rf value of my compound is very low (close to the baseline) even with a high concentration of ethyl acetate. What should I do?

A3: If your compound shows low mobility, you need to increase the polarity of the mobile phase. You can try switching to a more polar solvent system, such as dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Using a mobile phase modifier like triethylamine is also recommended in this case.

Q4: I am not getting good separation between my product and an impurity. What strategies can I employ?

A4: To improve separation, you can try several approaches:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity and selectivity. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/triethylamine) can provide better resolution.

  • Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

  • Gradient Elution: During column chromatography, employing a gradient elution where the polarity of the mobile phase is gradually increased can help in separating closely eluting compounds.

Q5: Is my compound stable on silica gel?

A5: Amines can sometimes degrade on acidic silica gel. To check for stability, you can perform a simple test. Spot your crude material on a TLC plate, and let it sit for a few hours before developing it. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound may be degrading. In such cases, deactivating the silica gel with a base or using an alternative stationary phase like alumina is advisable.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column. 1. The solvent system is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. 3. The compound may have precipitated at the top of the column.1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or switch to a DCM/methanol system. 2. This can happen with very basic amines on acidic silica. Try eluting with a small amount of triethylamine or ammonia in the mobile phase. In the future, consider using deactivated silica or alumina. 3. Ensure your crude product is fully dissolved in the loading solvent before applying it to the column.
Co-elution of product and impurities. 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with crude material. 3. The column was not packed properly, leading to channeling.1. Re-evaluate your TLC conditions to find a solvent system that gives a better separation (ΔRf > 0.2). 2. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Product elutes with significant tailing. 1. Strong interaction between the basic amine and acidic silica gel. 2. The compound is not very soluble in the eluting solvent.1. Add a small percentage of triethylamine (0.5-1%) to your eluent to reduce tailing. 2. Choose a solvent system in which your compound is reasonably soluble.
Low recovery of the product. 1. The compound is unstable on silica gel. 2. Some of the product did not elute and remained on the column. 3. Fractions containing the product were not correctly identified.1. Perform a stability test on a TLC plate. If unstable, use a deactivated stationary phase or a different adsorbent like alumina. 2. After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in DCM) to check for any remaining material. 3. Monitor the fractions carefully using TLC. Combine fractions based on the TLC analysis.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound based on methods used for structurally similar compounds.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate = 4:1).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running the initial eluent through it until the pack is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the loading solvent (ideally the initial eluent or a slightly more polar solvent like DCM).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Start the elution with the initial non-polar solvent system (e.g., Hexane:Ethyl Acetate = 4:1).

  • If the product does not elute, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A stepwise or linear gradient can be employed. A suggested gradient could be from Hexane:Ethyl Acetate = 4:1 to 1:1.

  • For this specific amine, it is highly recommended to add ~0.5-1% triethylamine to the eluent to improve peak shape and recovery.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Table 1: Recommended Solvent Systems for Chromatography

Chromatographic MethodStationary PhaseRecommended Solvent System (v/v)Expected Rf of Similar Compounds
TLCSilica GelHexane:Ethyl Acetate (3:1)~0.2-0.4[1]
TLCSilica GelDichloromethane:Methanol (95:5)Varies, good for polar impurities
Column ChromatographySilica GelGradient: Hexane:Ethyl Acetate (from 4:1 to 1:1) with 0.5% TEA-
Column ChromatographyAlumina (Neutral)Hexane:Ethyl Acetate (gradient)-

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product prep_tlc 1. TLC Analysis (Optimize Solvent System) prep_column 2. Pack Column (Silica Gel or Alumina) prep_tlc->prep_column load_sample 3. Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental Workflow for Chromatographic Purification.

troubleshooting_logic cluster_streaking Issue: Streaking/Tailing cluster_separation Issue: Poor Separation cluster_elution Issue: No Elution start Problem Encountered streaking Streaking or Tailing on TLC/Column? start->streaking poor_sep Poor Separation (Co-elution)? start->poor_sep no_elution Compound Not Eluting? start->no_elution add_base Add Base (TEA/NH3) to Mobile Phase streaking->add_base change_sp Use Alumina or Deactivated Silica streaking->change_sp optimize_mp Optimize Solvent System (Ternary Mixture) poor_sep->optimize_mp gradient Use Gradient Elution poor_sep->gradient increase_polarity Increase Solvent Polarity no_elution->increase_polarity

Caption: Troubleshooting Logic for Common Chromatography Issues.

References

Troubleshooting side reactions in the synthesis of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyrrolidines?

A1: Common side reactions in pyrrolidine synthesis are highly dependent on the chosen synthetic route. However, some frequently encountered issues include:

  • Paal-Knorr Pyrrole Formation: In the synthesis of pyrrolidines from 1,4-dicarbonyl compounds via reductive amination, the acid-catalyzed Paal-Knorr reaction can lead to the formation of a pyrrole byproduct.

  • Formation of Diastereomers and Regioisomers: In [3+2] cycloaddition reactions, the formation of multiple stereoisomers (diastereomers) and constitutional isomers (regioisomers) is a common challenge that can complicate purification and reduce the yield of the desired product.

  • Over-alkylation in N-alkylation: When alkylating the nitrogen of a pyrrolidine ring, it is possible for the reaction to proceed further than desired, leading to the formation of quaternary ammonium salts (over-alkylation). This is particularly problematic when attempting to introduce a single alkyl group to a primary or secondary amine.[1]

Q2: How can I minimize the formation of pyrrole byproducts in a reductive amination reaction of a 1,4-dicarbonyl compound?

A2: The formation of pyrroles via the Paal-Knorr synthesis is an acid-catalyzed process.[2] Therefore, controlling the pH of the reaction medium is crucial. Running the reaction under neutral or weakly acidic conditions can significantly suppress the formation of the pyrrole byproduct.[2] In some cases, the addition of a weak acid like acetic acid can accelerate the desired reductive amination without promoting significant pyrrole formation.[2] It is advisable to avoid strong acids or pH levels below 3, as this will favor the formation of furan byproducts.[2]

Q3: What strategies can be employed to control diastereoselectivity in [3+2] cycloaddition reactions for pyrrolidine synthesis?

A3: Achieving high diastereoselectivity in [3+2] cycloaddition reactions is a key challenge. Several factors can be controlled to influence the stereochemical outcome:

  • Catalyst Selection: The use of chiral catalysts, such as silver or copper complexes with chiral ligands, can create a chiral environment that favors the formation of one diastereomer over the other.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[3]

  • Solvent Choice: The polarity and steric bulk of the solvent can influence the geometry of the transition state and, consequently, the diastereomeric ratio of the product.[3] For instance, moving from polar protic solvents to more sterically hindered alcohols has been shown to improve selectivity.[3]

  • Nature of the Substrate: The steric and electronic properties of the substituents on both the dipole and the dipolarophile play a significant role in determining the facial selectivity of the cycloaddition.

Q4: How can I prevent over-alkylation during the N-alkylation of pyrrolidine?

A4: Over-alkylation is a common issue when reacting amines with alkylating agents.[4] To minimize the formation of quaternary ammonium salts, the following strategies can be employed:

  • Control of Stoichiometry: Using a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents, can help to prevent further alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

  • Choice of Base: The choice of base can influence the reaction. A non-nucleophilic, sterically hindered base can be used to deprotonate the pyrrolidine nitrogen without competing in the alkylation reaction.

  • Use of Protecting Groups: For primary amines, the use of a protecting group on one of the N-H bonds can be an effective strategy to ensure mono-alkylation. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Problem: Low Yield in Pyrrolidine Synthesis

A low yield is a common problem in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Is there any product formation at all?

  • No:

    • Check Starting Materials: Verify the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Check Reagent Activity: Ensure that your reagents, especially catalysts and reducing agents, are active.

    • Verify Reaction Conditions: Double-check the reaction temperature, pressure, and atmosphere to ensure they are appropriate for the desired transformation.

  • Yes, but the yield is low:

    • Incomplete Reaction:

      • Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period.

      • Increase Temperature: If the reaction is too slow at the current temperature, a moderate increase in temperature may improve the rate and yield.

      • Increase Reagent/Catalyst Loading: The concentration of a key reagent or the catalyst loading may be insufficient.

    • Formation of Side Products:

      • Analyze Crude Mixture: Use techniques like LC-MS or GC-MS to identify the major side products.

      • Optimize Reaction Conditions: Adjust the temperature, solvent, catalyst, or pH to disfavor the formation of the identified side products. For example, if pyrrole formation is the issue, reduce the acidity of the medium.[2]

    • Product Degradation:

      • Lower Reaction Temperature: The desired product may be unstable at the reaction temperature.

      • Modify Workup Procedure: The product may be degrading during the workup or purification. Consider using milder conditions (e.g., avoiding strong acids or bases).

    • Purification Issues:

      • Optimize Chromatography: The product may be difficult to separate from impurities. Experiment with different chromatographic conditions (e.g., different solvent systems, stationary phases).

      • Consider Alternative Purification Methods: Distillation, crystallization, or acid-base extraction may be more effective for your specific product.

Data Presentation

Table 1: Effect of Lewis Acid and Nucleophile on Diastereoselectivity in a TiCl₄-Mediated Multicomponent Synthesis of a Substituted Pyrrolidine

EntryLewis Acid (equiv.)NucleophileDiastereomeric Ratio (dr)Yield (%)
1TiCl₄ (1.2)Allyltrimethylsilane90:1072
2TiCl₄ (1.2)Allyltributylstannane99:190
3TiCl₄ (4.2)Enolsilane 6aSingle Diastereomer63
4TiCl₄ (4.2)tert-Butyl enol ether 6bSingle Diastereomer88

Data adapted from a study on the asymmetric multicomponent synthesis of substituted pyrrolidines.[5]

Experimental Protocols

Protocol 1: Reductive Amination of 2,5-Hexanedione to Synthesize 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize a substituted pyrrolidine via reductive amination, with conditions that minimize the Paal-Knorr pyrrole side reaction.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)[6]

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a suitable reaction flask, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol) in methanol (0.5 mL).[7]

  • Add one drop of concentrated hydrochloric acid to the mixture.[7]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[7]

  • After the reflux period, cool the reaction mixture in an ice bath.[7]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[7]

  • Collect the resulting crystals by vacuum filtration.[7]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[7]

Protocol 2: Diastereoselective [3+2] Cycloaddition using a Silver Catalyst

Objective: To synthesize a densely substituted pyrrolidine with high diastereoselectivity using a silver-catalyzed [3+2] cycloaddition.

Materials:

  • N-tert-butanesulfinyl imine (0.1 mmol)

  • α-imino ester (0.2 mmol, 2.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (0.02 mmol, 20 mol%)

  • Toluene (0.25 mL, to achieve 0.4 M concentration)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for flash column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry reaction vial, add N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.2 mmol), and silver(I) carbonate (0.02 mmol).

  • Add toluene (0.25 mL) to the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualization

Paal_Knorr_Side_Reaction cluster_main Reductive Amination of 1,4-Dicarbonyl cluster_side Paal-Knorr Side Reaction 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Intermediate_Imine Intermediate Imine/ Iminium Ion 1_4_Dicarbonyl->Intermediate_Imine Condensation Primary_Amine Primary Amine Primary_Amine->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Pyrrolidine Desired Pyrrolidine Product Reducing_Agent->Pyrrolidine Intermediate_Imine->Pyrrolidine Reduction Pyrrole Pyrrole Byproduct Intermediate_Imine->Pyrrole Dehydration/ Cyclization Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Pyrrole

Caption: Competing pathways in the synthesis of pyrrolidines from 1,4-dicarbonyls.

Troubleshooting_Workflow start Low Yield Observed check_product Is any product formed? start->check_product no_product No Product Formed check_product->no_product No low_yield Low Yield of Product check_product->low_yield Yes check_sm Verify Starting Material Purity/Identity no_product->check_sm check_reagents Check Reagent Activity check_sm->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions check_completion Is the reaction incomplete? low_yield->check_completion incomplete_actions Increase Reaction Time/ Temp./Reagent Conc. check_completion->incomplete_actions Yes check_side_products Are there significant side products? check_completion->check_side_products No success Yield Improved incomplete_actions->success side_product_actions Analyze Crude Mixture & Optimize Conditions (pH, Temp, Catalyst) check_side_products->side_product_actions Yes check_degradation Is the product degrading? check_side_products->check_degradation No side_product_actions->success degradation_actions Lower Reaction Temp. & Use Milder Workup check_degradation->degradation_actions Yes purification_issues Optimize Purification Method check_degradation->purification_issues No degradation_actions->success purification_issues->success

Caption: Decision tree for troubleshooting low yields in pyrrolidine synthesis.

References

Optimization of reaction conditions for synthesizing (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for preparing this compound are:

  • Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde: This is a one-pot reaction where the aldehyde is reacted with an ammonia source in the presence of a reducing agent.

  • Reduction of 4-(Pyrrolidin-1-yl)benzonitrile: This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Q2: Which reducing agents are most suitable for the reductive amination of 4-(Pyrrolidin-1-yl)benzaldehyde?

A2: The choice of reducing agent is critical for a successful reductive amination. Commonly used reagents include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is effective for a wide range of aldehydes and tolerates various functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, particularly effective under slightly acidic conditions (pH 4-5). However, it is toxic and can generate cyanide gas, requiring careful handling.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It is often added after the initial formation of the imine intermediate.

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is also a viable method.

Q3: What are the key parameters to control during the synthesis?

A3: For optimal results, the following parameters should be carefully controlled:

  • pH: For reductive amination, a slightly acidic pH (typically 4-5) is often optimal for imine formation.

  • Temperature: Many reductive aminations can be performed at room temperature, but some may require gentle heating. Reductions with powerful hydrides like LiAlH₄ often require initial cooling to control the reaction rate.

  • Solvent: The choice of solvent is crucial for dissolving the reactants and for the stability of the reagents. Common solvents for reductive amination include methanol, ethanol, and dichloromethane. For LiAlH₄ reductions, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.

  • Purity of Reagents: The purity of starting materials and solvents is important, especially in catalytic reactions where impurities can poison the catalyst.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Solutions
SYN-01 Low or No Product Yield 1. Inefficient imine formation in reductive amination. 2. Decomposition of the starting aldehyde. 3. Inactive reducing agent. 4. Suboptimal pH for the reaction.1. Add a dehydrating agent like molecular sieves to drive the imine formation equilibrium. 2. Use fresh, purified aldehyde. Aldehydes can undergo side reactions like aldol condensations. 3. Test the activity of the reducing agent on a known substrate. Borohydride reagents can degrade over time. 4. Adjust the pH to be mildly acidic (pH 4-5) for reductive amination by adding a small amount of acetic acid.
SYN-02 Formation of Side Products 1. Alcohol Formation: The starting aldehyde is reduced to the corresponding alcohol. 2. Over-alkylation: The product primary amine reacts further to form secondary or tertiary amines.1. This occurs if the reducing agent is too strong. Use a milder agent like NaBH(OAc)₃ or NaBH₃CN. Alternatively, allow the imine to form completely before adding a stronger reducing agent like NaBH₄. 2. Use a stepwise procedure where the imine is formed first, followed by reduction. Using a large excess of the ammonia source can also minimize this.
PUR-01 Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The product and starting materials have similar polarities. 2. Emulsion Formation During Workup: Difficulty in separating the organic and aqueous layers. 3. Product "Oiling Out" During Crystallization: The product separates as an oil instead of a solid.1. Utilize an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. 3. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution more slowly. If the problem persists, a different recrystallization solvent system may be needed.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages Typical Yields (General)
NaBH(OAc)₃ Neutral or slightly acidic (AcOH catalyst), CH₂Cl₂ or THF, Room TempMild, highly selective for imines, tolerates many functional groups.Can be slower than other reagents.70-95%
NaBH₃CN Slightly acidic (pH 4-5), Methanol or Ethanol, Room TempMild, selective for imines over carbonyls.Highly toxic, can generate HCN gas.60-90%
NaBH₄ Neutral or basic, Methanol or Ethanol, 0°C to Room TempInexpensive, readily available.Can reduce the starting aldehyde, less selective.50-80%
Catalytic Hydrogenation (e.g., Pd/C, H₂) Neutral, various solvents, requires specialized equipment (hydrogenator)."Green" reaction with water as the only byproduct.Amine products can poison the catalyst, may reduce other functional groups.60-95%

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde

This protocol is a representative procedure and may require optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq.) in methanol.

    • Add ammonium acetate (10 eq.) or a solution of ammonia in methanol (7 M, 5-10 eq.).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis via Reduction of 4-(Pyrrolidin-1-yl)benzonitrile with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. This procedure must be carried out under anhydrous conditions and in a fume hood.

  • Reaction Setup:

    • In a dry three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Nitrile:

    • Dissolve 4-(pyrrolidin-1-yl)benzonitrile (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

    • A granular precipitate should form. Stir the mixture for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or recrystallization as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction Aldehyde 4-(Pyrrolidin-1-yl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 source Product_RA This compound Imine->Product_RA + Reducing Agent (e.g., NaBH4) Nitrile 4-(Pyrrolidin-1-yl)benzonitrile Product_NR This compound Nitrile->Product_NR + Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve Starting Material) Start->Reaction_Setup Reagent_Addition Add Reagents (e.g., Amine Source, Reducing Agent) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End Troubleshooting_Guide Start Low Yield or Incomplete Reaction Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Check Reagent Activity (e.g., Reducing Agent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Optimize_Imine Optimize Imine Formation? (Add dehydrating agent) Check_Conditions->Optimize_Imine Change_Reagent Change Reducing Agent? (e.g., to NaBH(OAc)3) Check_Conditions->Change_Reagent Adjust_Conditions Adjust pH or Temperature? Check_Conditions->Adjust_Conditions Success Improved Yield Optimize_Imine->Success Change_Reagent->Success Adjust_Conditions->Success

Storage and handling guidelines for (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving (4-(Pyrrolidin-1-yl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place.[1] Some chemically related compounds are noted to be sensitive to light and air, so storing under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment to avoid direct contact. This includes wearing protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fumes or aerosols.[1]

Q3: Is this compound sensitive to air or moisture?

A3: While not always explicitly stated for this specific molecule, primary amines and related compounds can be sensitive to air and moisture, which can lead to degradation over time.[1][2][3] It is best practice to handle this reagent using air-sensitive techniques, especially in reactions that are sensitive to water or oxidation.

Troubleshooting Guides

Problem 1: Inconsistent reaction yield or failure.

  • Possible Cause 1: Degradation of the reagent.

    • Troubleshooting Step: The primary amine functionality can be susceptible to oxidation or reaction with atmospheric carbon dioxide. Ensure the reagent was stored under an inert atmosphere and that the container was securely sealed. If degradation is suspected, it may be necessary to use a fresh bottle of the compound.

  • Possible Cause 2: Presence of moisture in the reaction.

    • Troubleshooting Step: Many reactions involving amines are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handling the reagent and setting up the reaction under an inert atmosphere (nitrogen or argon) can prevent moisture contamination.

  • Possible Cause 3: Incompatibility with other reagents.

    • Troubleshooting Step: Review the chemical compatibility of all reagents in your reaction. Amines can react with a variety of functional groups, so ensure there are no unintended side reactions occurring.

Problem 2: The compound has changed color or appearance.

  • Possible Cause: Oxidation or impurity formation.

    • Troubleshooting Step: A change in color can indicate that the compound has started to degrade due to exposure to air or light. While this may not always affect the outcome of a reaction, it is a sign of potential impurity. If the reaction is sensitive, it is recommended to use a fresh, uncolored batch of the reagent.

Problem 3: Difficulty in dissolving the compound.

  • Possible Cause: Incorrect solvent choice.

    • Troubleshooting Step: Information on the solubility of this compound in various solvents is not widely available. It is advisable to perform small-scale solubility tests with a range of common organic solvents to find a suitable one for your reaction.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C11H16N2[4]
Molecular Weight 176.26 g/mol [4]
CAS Number 114365-04-7[4]
Physical Form Liquid[4]
Purity 95%[4]

Experimental Protocols

Detailed experimental protocols for specific reactions using this compound are highly dependent on the desired transformation. However, a general protocol for handling this air-sensitive reagent is provided below.

General Protocol for Handling this compound in a Reaction:

  • Preparation:

    • Dry all necessary glassware in an oven at a minimum of 125°C overnight and allow to cool in a desiccator or under a stream of inert gas.

    • Ensure you have a source of dry, inert gas (nitrogen or argon) and a bubbler system to maintain a positive pressure.

  • Reagent Transfer:

    • If the reaction is sensitive to air or moisture, perform all transfers under an inert atmosphere.

    • Use a syringe or cannula to transfer the liquid this compound from its storage container to the reaction vessel.

    • The storage container should be sealed with a septum to allow for needle puncture while maintaining an inert atmosphere.

  • Reaction Setup:

    • Add the required solvent (ensure it is anhydrous) to the reaction flask under an inert atmosphere.

    • Slowly add the this compound to the reaction mixture at the appropriate temperature.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Workup and Purification:

    • Upon completion, the reaction workup should be appropriate for the specific transformation.

    • Given the amine functionality, an aqueous workup may involve adjusting the pH to facilitate extraction.

    • Purification techniques such as column chromatography on silica gel or alumina may be employed, though care should be taken as amines can sometimes interact with silica gel. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine) can help mitigate this.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Failure or Low Yield check_reagent Check Reagent Integrity: - Age of compound? - Storage conditions met? start->check_reagent reagent_ok Reagent appears OK check_reagent->reagent_ok No use_fresh Use Fresh Reagent check_reagent->use_fresh Yes reagent_ok->use_fresh No check_conditions Review Reaction Conditions: - Anhydrous solvents used? - Inert atmosphere maintained? reagent_ok->check_conditions Yes success Successful Reaction use_fresh->success conditions_ok Conditions were appropriate check_conditions->conditions_ok Yes improve_conditions Improve Air-Sensitive Technique: - Flame-dry glassware - Use fresh anhydrous solvents check_conditions->improve_conditions No conditions_ok->improve_conditions No check_compatibility Investigate Chemical Compatibility: - Potential side reactions? - Correct stoichiometry? conditions_ok->check_compatibility Yes improve_conditions->success compatibility_issue Potential Compatibility Issue Identified check_compatibility->compatibility_issue modify_protocol Modify Experimental Protocol: - Adjust order of addition - Protect amine group compatibility_issue->modify_protocol Yes compatibility_issue->success No modify_protocol->success

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Resolving Impurities in (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of (4-(Pyrrolidin-1-yl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the expected impurities?

A common and efficient method for the synthesis of this compound is the reductive amination of 4-(pyrrolidin-1-yl)benzaldehyde with ammonia.[1][2] This process typically involves the formation of an intermediate imine, which is then reduced to the final amine product.

Potential impurities can arise from several sources:

  • Starting Materials: Unreacted 4-(pyrrolidin-1-yl)benzaldehyde.

  • Intermediates: The intermediate imine, (E/Z)-1-(4-(pyrrolidin-1-yl)phenyl)methanimine.

  • By-products: Over-alkylation products or by-products from side reactions.[3]

  • Reagents and Solvents: Residual reducing agents, catalysts, and solvents used in the reaction and work-up.[4]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[5][6]

  • Unreacted Aldehyde: Look for a characteristic singlet peak around 9.8-10.0 ppm corresponding to the aldehydic proton of 4-(pyrrolidin-1-yl)benzaldehyde.

  • Intermediate Imine: The imine proton may appear as a singlet between 8.0 and 8.5 ppm.

  • Solvent Residues: Common solvents like dichloromethane, ethyl acetate, or methanol have characteristic shifts that can be compared to standard reference tables.

For complex mixtures or low-level impurities, two-dimensional NMR techniques or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed structural information.[4][7]

Q3: What is the most effective method for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective technique for separating the desired product from starting materials and by-products with different polarities.[8] A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol containing a small amount of a basic modifier like triethylamine, is often successful.

  • Recrystallization: If the crude product is a solid and the main impurity has significantly different solubility, recrystallization can be a simple and scalable purification method.[9]

  • Acid-Base Extraction: As an amine, the product can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution. The product will move to the aqueous phase as a salt, which can then be isolated by basifying the aqueous layer and extracting the free amine back into an organic solvent.

Troubleshooting Guide: Common Impurities and Solutions

This section provides a systematic approach to identifying and resolving specific impurity-related issues.

Problem 1: Presence of Unreacted 4-(pyrrolidin-1-yl)benzaldehyde
Symptom Analytical Evidence (Typical) Potential Cause Troubleshooting and Resolution
Incomplete reactionHPLC: Peak with a shorter retention time than the product.NMR: Aldehyde proton signal (~9.8 ppm).Insufficient reducing agent.Inefficient imine formation.Short reaction time.Increase the equivalents of the reducing agent.Ensure anhydrous conditions for imine formation.Extend the reaction time and monitor by TLC or HPLC.
Problem 2: Contamination with the Intermediate Imine
Symptom Analytical Evidence (Typical) Potential Cause Troubleshooting and Resolution
Incomplete reductionHPLC: Peak with a retention time close to the product.NMR: Imine proton signal (~8.2 ppm).Inactive or insufficient reducing agent.Reaction temperature too low.Use a fresh batch of reducing agent.Increase the reaction temperature as appropriate for the chosen reducing agent.Increase the equivalents of the reducing agent.
Problem 3: Formation of By-products
Symptom Analytical Evidence (Typical) Potential Cause Troubleshooting and Resolution
Complex product mixtureLC-MS: Presence of unexpected molecular weight peaks.NMR: Multiple unidentifiable signals.Side reactions due to harsh reaction conditions.Presence of reactive impurities in starting materials.Optimize reaction conditions (temperature, concentration).Purify starting materials before use.Employ column chromatography for purification.

Data Presentation

The following tables summarize typical data that might be obtained during the analysis and purification of this compound.

Table 1: Typical HPLC Purity Profile of Crude Product

Component Retention Time (min) Area %
4-(pyrrolidin-1-yl)benzaldehyde3.55.2
(E/Z)-1-(4-(pyrrolidin-1-yl)phenyl)methanimine4.83.1
This compound5.290.5
Unknown By-product6.11.2

Table 2: Purification Efficiency Comparison

Purification Method Purity of Final Product (by HPLC Area %) Yield (%)
Column Chromatography>99.575
Recrystallization98.560
Acid-Base Extraction97.085

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Procedure:

    • Standard Solution: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system and analyze the chromatograms.

Protocol 2: ¹H NMR for Impurity Identification
  • Objective: To identify and quantify impurities in the this compound product.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Data Analysis: Integrate the signals corresponding to the product and the identified impurities. Compare the integrals to the integral of the internal standard to quantify the impurities.

Protocol 3: Purification by Column Chromatography
  • Objective: To purify crude this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 50%), followed by a gradient of methanol (containing 1% triethylamine) in dichloromethane (e.g., 0% to 10%).

  • Procedure:

    • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

    • Column Packing: Prepare a silica gel column using the initial mobile phase (hexane).

    • Loading: Load the sample onto the top of the column.

    • Elution: Elute the column with the mobile phase gradient, collecting fractions.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

    • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

TroubleshootingWorkflow start Crude Product Analysis (HPLC, NMR) purity_check Purity > 99%? start->purity_check impurity_id Identify Impurities purity_check->impurity_id No final_product Pure Product purity_check->final_product Yes aldehyde Unreacted Aldehyde? impurity_id->aldehyde imine Intermediate Imine? aldehyde->imine No optimize_synthesis Optimize Synthesis: - Increase reducing agent - Extend reaction time aldehyde->optimize_synthesis Yes byproducts Other By-products? imine->byproducts No optimize_reduction Optimize Reduction: - Fresh reducing agent - Adjust temperature imine->optimize_reduction Yes purification Select Purification Method byproducts->purification Yes optimize_synthesis->start optimize_reduction->start column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization extraction Acid-Base Extraction purification->extraction column->final_product recrystallization->final_product extraction->final_product

Caption: Troubleshooting Workflow for Product Impurities.

PurificationStrategy crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extraction_acid Extract with Aqueous Acid dissolve->extraction_acid organic_phase Organic Phase (Non-basic impurities) extraction_acid->organic_phase Separate aqueous_phase Aqueous Phase (Product as salt) extraction_acid->aqueous_phase Separate basify Basify Aqueous Phase aqueous_phase->basify extraction_organic Extract with Organic Solvent basify->extraction_organic final_organic Organic Phase (Pure Product) extraction_organic->final_organic Separate final_aqueous Aqueous Phase (Salts) extraction_organic->final_aqueous Separate evaporate Evaporate Solvent final_organic->evaporate pure_product Pure Product evaporate->pure_product

Caption: General Purification Strategy using Acid-Base Extraction.

References

Challenges in the scale-up of (4-(Pyrrolidin-1-yl)phenyl)methanamine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of (4-(Pyrrolidin-1-yl)phenyl)methanamine

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and robust experimental protocols to assist researchers and production chemists in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory and industrial synthesis route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is a one-pot reductive amination.[1] This process involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with ammonia, followed by the reduction of the intermediate imine. Alternative routes may exist but often involve more steps or less favorable process conditions for scale-up.

Q2: What are the primary challenges when scaling this reaction from the bench to a pilot plant?

A2: Key scale-up challenges include:

  • Exothermic Heat Management: The reduction step is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Solid Handling: Managing the addition of solid reducing agents (e.g., sodium borohydride) on a large scale can be challenging.

  • Impurity Profile Control: Side reactions, such as the formation of the corresponding alcohol from the starting aldehyde, can become more significant at scale.[2]

  • Work-up and Isolation: Phase separations and extractions can be complicated by the product's properties, potentially leading to emulsion formation. Purification via distillation requires high vacuum and temperature, while crystallization can be hampered if the product "oils out".[3][4]

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and formation of the product during the reaction.[2]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My reductive amination reaction is resulting in a low yield of the desired amine. What are the potential causes and solutions?

A: Low yields can arise from several factors related to imine formation and the reduction step.[2] The primary areas to investigate are the reducing agent's activity, reaction conditions, and the stability of the imine intermediate.

Potential Cause Troubleshooting Step / Solution
Incomplete Imine Formation Ensure removal of water, a byproduct of imine formation. On a lab scale, molecular sieves can be used. At scale, consider azeotropic distillation if the solvent system allows.[2]
Degraded Reducing Agent Use a fresh, unopened container of the reducing agent. Test the activity of sodium borohydride by reducing a simple ketone like acetone and monitoring by TLC.[2]
Premature Aldehyde Reduction The reducing agent may be reducing the starting 4-(pyrrolidin-1-yl)benzaldehyde to an alcohol. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[2][5]
Suboptimal pH Imine formation is often optimal in a mildly acidic environment (pH 4-6).[2] If using a borohydride reagent, ensure the pH is controlled, as they can be unstable in highly acidic conditions.
Problem 2: High Levels of Impurities

Q: My final product is contaminated with significant amounts of the starting aldehyde and/or the corresponding alcohol. How can I minimize these impurities?

A: This is a classic selectivity problem in reductive amination. The formation of 4-(pyrrolidin-1-yl)benzyl alcohol is a common side reaction.

Impurity Type Troubleshooting Step / Solution
Unreacted Aldehyde Increase the reaction time or temperature to drive imine formation to completion. Ensure the amine source (e.g., ammonia) is not the limiting reagent.
Alcohol Byproduct This occurs when the hydride attacks the aldehyde before the amine does. Add the reducing agent after allowing sufficient time for imine formation (a stepwise approach).[2][5] Alternatively, switch to a less aggressive reducing agent like STAB.
Residual Imine The reduction of the imine may be incomplete. This can happen if the reducing agent is added too quickly or degrades. Try adding the reducing agent in portions and ensure the reaction is stirred efficiently.[6] Using a protic solvent like methanol can help facilitate the reduction.
Problem 3: Difficult Product Isolation & Purification

Q: I am struggling to isolate the final product. The work-up is forming an emulsion, and the product oils out during crystallization attempts. What should I do?

A: Isolation issues are common for amines. "Oiling out" occurs when a compound separates from the cooling crystallization solvent as a liquid instead of a solid.[3]

Problem Troubleshooting Step / Solution
Emulsion During Extraction Add a saturated brine solution during the aqueous wash to increase the density of the aqueous phase and break the emulsion. If possible, consider filtration through a pad of celite.
Product "Oiling Out" This happens if the cooling is too fast or the solvent is not ideal.[3] Try cooling the solution more slowly with less aggressive stirring. You can also try adding a seed crystal to encourage nucleation. If problems persist, a different solvent system for crystallization must be found through solubility testing.[3][4]
Amine Inseparable from Imine If both the product amine and leftover imine are co-extracting, purification can be difficult.[6] Consider converting the amine product into a salt (e.g., hydrochloride salt) by adding HCl. The salt often has very different solubility properties and may crystallize more readily, leaving the imine impurity in the mother liquor.[6] The free base can be recovered afterward.[4]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Scale-Up
Reducing AgentTypical SolventRelative ReactivityKey AdvantagesScale-Up Challenges & Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolHighLow cost, readily available.Can reduce the starting aldehyde.[5] Generates hydrogen gas, requiring careful off-gas management.
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE)ModerateHigh selectivity for imines over aldehydes.[5]More expensive. Water-sensitive.[5] Use of chlorinated solvents can be an environmental concern.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, WaterLowStable in mildly acidic conditions.Highly toxic (risk of HCN gas evolution at low pH).[7] Significant waste treatment concerns. Not recommended for scale-up.
Catalytic Hydrogenation (H₂, Pd/C) Methanol, Ethyl AcetateN/A"Green" process with water as the only byproduct. High atom economy.Requires specialized high-pressure reactor equipment. Catalyst can be pyrophoric and requires careful handling.
Table 2: Typical Final Product Specifications
ParameterSpecificationTest Method
Appearance Colorless to pale yellow liquidVisual
Identity Conforms to the structure¹H NMR, ¹³C NMR
Assay ≥ 98.5%HPLC or GC
Individual Impurity ≤ 0.15%HPLC or GC
Total Impurities ≤ 1.0%HPLC or GC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH GuidelinesHeadspace GC

Experimental Protocols

Protocol 1: Laboratory Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis using a common and robust method.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and methanol (5-10 volumes).

    • Begin stirring and add ammonium acetate (2.0 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the aldehyde and formation of the imine intermediate.[2]

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the imine is fully consumed as confirmed by TLC/HPLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional):

    • If required, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and conversion back to the free base.

Visualizations

Experimental_Workflow General Experimental Workflow for Production raw_materials Raw Materials (Aldehyde, Ammonia Source) reaction Reductive Amination (Imine Formation + Reduction) raw_materials->reaction quench Reaction Quench (e.g., Water Addition) reaction->quench workup Work-up (Solvent Swap, Extraction) quench->workup purification Purification (Distillation or Crystallization) workup->purification final_product Final Product (API / Intermediate) purification->final_product qc_release QC Release Testing final_product->qc_release

Caption: High-level workflow from raw materials to final product release.

Reaction_Pathway Key Reaction and Side-Reaction Pathways aldehyde 4-(Pyrrolidin-1-yl)benzaldehyde imine Intermediate Imine aldehyde->imine + NH3 - H2O alcohol Side Product: 4-(Pyrrolidin-1-yl)benzyl alcohol aldehyde->alcohol + [H] (Side Reaction) amine_source Ammonia (NH3) amine_source->imine product This compound imine->product + [H] reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product reducing_agent->alcohol Troubleshooting_Logic Troubleshooting Guide for Low Purity start Problem: Low Product Purity check_sm HPLC shows high starting aldehyde? start->check_sm check_alcohol HPLC shows high alcohol byproduct? start->check_alcohol solution_sm1 Incomplete imine formation. -> Increase reaction time / temp. check_sm->solution_sm1 Yes solution_sm2 Insufficient reducing agent. -> Check reagent quality/quantity. check_sm->solution_sm2 Yes solution_alcohol1 Premature reduction. -> Add reducing agent slowly at low temp. check_alcohol->solution_alcohol1 Yes solution_alcohol2 Wrong reducing agent. -> Switch to milder agent (e.g., STAB). check_alcohol->solution_alcohol2 Yes

References

Technical Support Center: Prevention of Aminophenyl Compound Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of aminophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: My aminophenyl compound is turning brown/reddish during my reaction or work-up. What is causing this discoloration?

A1: The discoloration of aminophenyl compounds is a common indicator of oxidation. The amino group is highly susceptible to air oxidation, leading to the formation of colored polymeric impurities. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. To prevent this, it is crucial to handle the compound under an inert atmosphere and use deoxygenated solvents.[1]

Q2: How can I effectively remove oxygen from my solvents and reaction setup?

A2: Deoxygenating solvents and maintaining an inert atmosphere are critical to preventing oxidation. This can be achieved through several methods:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.

  • Freeze-Pump-Thaw: For more rigorous deoxygenation, this technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent. This cycle is typically repeated three times.

  • Schlenk Line Techniques: Utilizing a Schlenk line allows for the manipulation of reagents and solvents under a continuous positive pressure of an inert gas, preventing the ingress of air.

Q3: What are antioxidants, and how do they prevent the oxidation of aminophenyl compounds?

A3: Antioxidants are substances that inhibit oxidation. They function by reacting with and neutralizing oxidizing agents or by terminating radical chain reactions. For aminophenyl compounds, antioxidants can donate a hydrogen atom to quench the free radicals that initiate the oxidation process, thus preventing the degradation of the compound.

Q4: Which antioxidants are most effective for stabilizing aminophenyl compounds, and at what concentrations should they be used?

A4: The choice of antioxidant depends on the specific aminophenyl compound, the solvent system, and the experimental conditions. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective in organic solvents.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant often used in aqueous solutions.

  • N-acetyl-L-cysteine (NAC): Can attenuate cytotoxicity induced by aminophenol metabolites.[1]

The optimal concentration should be determined empirically, but a starting point is often in the range of 0.1% (w/v).

Q5: Can pH influence the stability of my aminophenyl compound?

A5: Yes, pH can significantly impact the stability of aminophenyl compounds. Generally, these compounds are more stable at acidic pH compared to basic pH. Under basic conditions, the deprotonated amino group is more susceptible to oxidation. Therefore, maintaining a slightly acidic pH can help to minimize degradation.

Q6: I've noticed that my compound degrades faster in the presence of certain metal spatulas or reactors. Why is this?

A6: Transition metal ions, such as iron (Fe), copper (Cu), and cobalt (Co), can catalyze the oxidation of aminophenyl compounds. These metal ions can facilitate the formation of reactive oxygen species, which then initiate the oxidation cascade. It is advisable to use glass or Teflon-coated equipment and to use metal chelators like ethylenediaminetetraacetic acid (EDTA) if metal contamination is suspected.

Q7: What are the best practices for the long-term storage of sensitive aminophenyl compounds?

A7: For long-term storage, the following practices are recommended:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation.

  • Light Protection: Use amber-colored vials or store in the dark to prevent light-induced oxidation.

  • Appropriate Packaging: Use well-sealed containers with minimal headspace. For highly sensitive compounds, consider vacuum sealing or packaging in multi-layered foil bags purged with nitrogen.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration Despite Using Inert Gas 1. Incomplete deoxygenation of solvents. 2. Leaks in the reaction setup. 3. Contaminated inert gas source.1. Increase sparging time or use the freeze-pump-thaw method. 2. Check all joints and seals for leaks. 3. Use a high-purity inert gas source.
Oxidation Occurs During Aqueous Work-up 1. Presence of dissolved oxygen in the water. 2. pH of the aqueous solution is too high (basic).1. Deoxygenate all aqueous solutions by sparging with an inert gas. 2. Adjust the pH to be slightly acidic, if compatible with your compound.
Antioxidant is Ineffective 1. Incorrect antioxidant for the solvent system (e.g., using a water-soluble antioxidant in an organic solvent). 2. Insufficient concentration of the antioxidant. 3. The antioxidant has degraded over time.1. Select an antioxidant with appropriate solubility (e.g., BHT for organic solvents, ascorbic acid for aqueous solutions). 2. Empirically determine the optimal concentration by running small-scale stability studies. 3. Use a fresh stock of the antioxidant.
Product Degrades on Silica Gel Column 1. Silica gel can be slightly acidic and may contain trace metals. 2. Prolonged exposure to air on the column.1. Deactivate the silica gel with a suitable amine (e.g., triethylamine) before use. 2. Run the column quickly and consider using a mobile phase that has been deoxygenated.

Data Presentation

Table 1: Comparative Efficacy of Common Antioxidants

The following table summarizes the relative antioxidant activity of commonly used compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.

AntioxidantTypical Solvent SystemIC50 (DPPH Assay)IC50 (ABTS Assay)Notes
Ascorbic Acid Aqueous~2.54 µg/mL[2]Lower than BHA[2]Highly effective in aqueous media. May act as a pro-oxidant in the presence of metal ions.
BHT (Butylated Hydroxytoluene) OrganicHigher than Ascorbic AcidHigher than Trolox[2]Effective radical scavenger in lipid and organic phases.
Trolox Aqueous/Organic-Standard ReferenceA water-soluble analog of vitamin E, often used as a reference standard in antioxidant assays.
Gallic Acid Aqueous/OrganicLower than Ascorbic Acid-A phenolic acid with potent antioxidant properties.

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Deoxygenating Solvents with Inert Gas Sparging
  • Setup: Place the solvent in a flask with a sidearm (e.g., a Schlenk flask) and seal with a rubber septum.

  • Gas Inlet: Insert a long needle or a glass tube connected to a regulated inert gas (nitrogen or argon) source through the septum, ensuring the tip is below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Gently bubble the inert gas through the solvent for 15-30 minutes. A moderate flow rate is sufficient.

  • Storage: After sparging, remove the needles and maintain a positive pressure of the inert gas in the flask for storage.

Protocol 2: Preparation of a Stabilized Aminophenyl Compound Solution
  • Solvent Preparation: To the desired solvent, add an appropriate antioxidant (e.g., 0.1% w/v ascorbic acid for aqueous solutions or 0.01% w/v BHT for organic solvents).

  • Dissolution: Stir the mixture until the antioxidant is completely dissolved.

  • Deoxygenation: Deoxygenate the antioxidant-containing solvent using the sparging method described in Protocol 1.

  • Solution Preparation: In a light-protected vial (e.g., an amber vial), accurately weigh the aminophenyl compound.

  • Final Mixture: Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the desired concentration.

  • Inert Headspace: Before sealing the vial, flush the headspace with an inert gas.

  • Storage: Store the sealed vial at a low temperature and protected from light.

Visualizations

Oxidation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation & Degradation cluster_Prevention Prevention Strategies Aminophenyl Aminophenyl Radical Aminophenyl Radical Aminophenyl->Radical e- transfer Oxidant Oxidizing Agent (O2, Metal Ions) Oxidant->Radical Dimer Dimer/Oligomer Radical->Dimer Dimerization Stabilized Neutralized Radical Radical->Stabilized H+ donation Polymer Colored Polymers Dimer->Polymer Further Oxidation Antioxidant Antioxidant (e.g., BHT) Inert Inert Atmosphere (N2, Ar) Inert->Oxidant Displaces O2

Caption: Oxidation pathway of aminophenyl compounds and points of intervention.

Experimental_Workflow Start Aminophenyl Compound Shows Instability Assess Assess Experimental Conditions Start->Assess Inert Implement Inert Atmosphere (N2 or Ar) Assess->Inert Air Sensitive Antioxidant Select & Add Antioxidant Assess->Antioxidant Oxidation still observed Deoxygenate Deoxygenate Solvents Inert->Deoxygenate Deoxygenate->Antioxidant Aqueous Aqueous System? (e.g., Ascorbic Acid) Antioxidant->Aqueous Yes Organic Organic System? (e.g., BHT) Antioxidant->Organic No Optimize Optimize Antioxidant Concentration Aqueous->Optimize Organic->Optimize Monitor Monitor Stability (e.g., HPLC, UV-Vis) Optimize->Monitor Monitor->Assess Instability Persists End Stable Compound Monitor->End

Caption: Decision workflow for preventing aminophenyl compound oxidation.

References

Technical Support Center: Optimizing Catalyst Selection for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, find answers to frequently asked questions, and access detailed protocols for optimizing catalytic reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during catalytic amine synthesis, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. The primary areas to investigate are imine formation, the choice and quality of the reducing agent, and the overall reaction conditions. A common culprit is incomplete imine formation; this equilibrium can be shifted towards the imine by removing water using molecular sieves or azeotropic distillation.[1] The choice of reducing agent is also critical. A strong reducing agent like sodium borohydride (NaBH₄) might prematurely reduce the starting aldehyde or ketone.[1] Using a milder agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often more effective as they preferentially reduce the iminium ion.[1][2] Finally, ensure the reaction pH is optimal, typically mildly acidic (pH 4-5), to facilitate imine formation.[1]

Q2: My Buchwald-Hartwig amination shows low or no conversion of the aryl halide. What's wrong?

A2: Low conversion in C-N cross-coupling reactions often points to issues with the catalyst system or reaction setup.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure your phosphine ligands are not oxidized and that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[3] Using a pre-formed Pd(0) source or a reliable precatalyst can ensure a clean formation of the active species.[3]

  • Poor Oxidative Addition: Aryl chlorides are particularly challenging substrates. They require highly electron-rich and bulky phosphine ligands (e.g., biarylphosphines like RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate this difficult step.[3]

  • Incorrect Base or Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and a dry, anhydrous solvent are crucial for reaction success.[4]

Problem 2: Formation of Side Products

Q3: I am observing significant over-alkylation (dialkylation or trialkylation) in my reductive amination. How can I minimize this?

A3: Over-alkylation occurs when the amine product, which is often more nucleophilic than the starting amine, reacts further with the carbonyl compound.[1] To suppress this, you can try a stepwise procedure where the imine is pre-formed before the reducing agent is added.[5][6] Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also mitigate this side reaction.[1]

Q4: My starting aldehyde/ketone is being reduced to an alcohol in my reductive amination. How can I prevent this?

A4: The formation of an alcohol byproduct indicates that your reducing agent is too reactive and is reducing the starting carbonyl compound directly.[5] The solution is to switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is selective for the iminium ion over the ketone or aldehyde.[1][5]

Problem 3: Catalyst Deactivation

Q5: My catalyst appears to be decomposing (e.g., formation of palladium black). How can I prevent this?

A5: Catalyst decomposition, often observed as the formation of palladium black, can be caused by several factors.[3]

  • High Temperatures: Excessively high temperatures can lead to catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate, typically between 80-110 °C for many C-N couplings.[3]

  • Oxygen: The presence of oxygen can deactivate palladium catalysts. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[3]

  • Impurities: Impurities in the starting materials or solvents, such as sulfur or chlorine compounds, can act as catalyst poisons.[7][8] Using high-purity reagents is essential.[9]

Q6: What are the general mechanisms of catalyst deactivation?

A6: Catalyst deactivation can occur through three main pathways:

  • Chemical Deactivation (Poisoning): Impurities in the feed strongly bind to the active sites, rendering them inactive.[8][10]

  • Thermal Deactivation (Sintering): High temperatures cause catalyst particles to agglomerate, which reduces the active surface area.[10][11]

  • Mechanical Deactivation (Fouling/Attrition): Physical deposition of materials (like coke) onto the catalyst surface blocks pores and active sites, or the catalyst physically breaks down.[10][12]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Palladium and a Copper catalyst for a C-N coupling reaction? A1: The choice depends on the specific substrates and desired reaction conditions. Palladium catalysts, particularly with bulky phosphine ligands (Buchwald-Hartwig amination), are highly versatile and effective for a broad range of aryl halides and amines, including challenging substrates like aryl chlorides.[13][14] Copper-catalyzed reactions (Ullmann amination) are often more cost-effective and can be advantageous for coupling with N-heterocycles.[15][16] However, palladium catalysts often show higher functional group tolerance and may operate under milder conditions.[17]

Q2: What is the role of the ligand in a cross-coupling reaction? A2: The ligand is critical for the catalyst's performance. It stabilizes the metal center, influences its electronic properties and steric environment, and facilitates key steps in the catalytic cycle like oxidative addition and reductive elimination.[14] For instance, bulky, electron-rich phosphine ligands are essential for the challenging oxidative addition of aryl chlorides in Buchwald-Hartwig aminations.[3] The choice of ligand can also control selectivity.[13]

Q3: What are the most common catalysts for synthesizing aliphatic diamines from dinitriles? A3: The most prevalent catalysts for the hydrogenation of dinitriles to diamines are sponge metal catalysts, particularly Raney Nickel and Raney Cobalt.[9] Supported noble metal catalysts, such as Palladium on carbon (Pd/C) and Rhodium on alumina (Rh/Al₂O₃), are also effective.[9]

Q4: What are biocatalysts and when should they be considered for amine synthesis? A4: Biocatalysts, such as enzymes, offer a green alternative to traditional metal catalysts. Transaminases, for example, can convert carbonyl compounds into primary amines with high stereoselectivity under mild conditions.[18] They are particularly valuable for synthesizing chiral amines, which are crucial in pharmaceutical development, and can help avoid the use of heavy metals.[18]

Q5: What is High-Throughput Experimentation (HTE) and how can it help in catalyst selection? A5: High-Throughput Experimentation (HTE) involves running a large number of reactions in parallel on a microscale to quickly screen multiple variables like catalysts, ligands, bases, and solvents.[19][20] This approach allows researchers to rapidly identify the optimal conditions for a specific transformation from a vast chemical space, saving significant time and resources compared to traditional one-by-one optimization.[19][21] Analysis is often performed using techniques like GC, LC-MS, or TLC-MS.[19]

Data Presentation: Catalyst Performance

Table 1: Performance of Palladium Precatalysts in Aryl-Morpholine Coupling

Catalyst / LigandAryl HalideYield (%)
PEPPSI-IPr4-chlorotoluene95
PEPPSI-IPr2-chlorotoluene88
PEPPSI-SIPr4-chlorotoluene92
RuPhos Pd G34-chloroanisole98
BrettPhos Pd G32-chloro-p-xylene95
Data adapted from studies on Palladium N-Heterocyclic Carbene (NHC) precatalysts and biarylphosphine ligands.[3][22]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivityTypical pHKey Advantages
Sodium Borohydride (NaBH₄)LowNeutral/BasicCost-effective, powerful
Sodium Cyanoborohydride (NaBH₃CN)HighMildly Acidic (4-5)Selective for imines over carbonyls[1]
Sodium Triacetoxyborohydride (STAB)Very HighMildly Acidic (4-5)Highly selective, less toxic than NaBH₃CN[1]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Buchwald-Hartwig Amination

This protocol describes a general workflow for screening catalysts and ligands in a 96-well plate format.[19]

  • Plate Preparation : In an inert atmosphere glovebox, add a magnetic stir bar to each well of a 96-well aluminum reaction plate.

  • Reagent Dispensing (Solids) : Dispense the palladium precatalyst, ligand, and base into the designated wells using solid dispensing scoops or a robotic system.

  • Reagent Dispensing (Liquids) : Add the aryl halide and amine substrates, followed by the anhydrous solvent (e.g., toluene or dioxane), to each well using a multichannel pipette.

  • Sealing and Reaction : Seal the 96-well plate with a Teflon/silicone mat. Place the plate on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).

  • Work-up and Analysis : After cooling, unseal the plate and add an internal standard to each well. Dilute the samples with a suitable solvent (e.g., ethyl acetate). Filter the samples in parallel using a filter plate.

  • Data Acquisition : Analyze the filtrate from each well by Gas Chromatography (GC) or LC-MS to determine the conversion and yield for each set of conditions.[19]

Protocol 2: General Procedure for Reductive Amination using STAB

This protocol outlines a standard one-pot reductive amination.[1]

  • Reactant Setup : To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the amine (1.2 eq), and an anhydrous solvent such as dichloroethane (DCE).

  • Imine Formation : If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or NMR.[1][23]

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.

  • Quenching and Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction and Purification : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield q1 Reaction Type? start->q1 ra_path Reductive Amination q1->ra_path Reductive Amination bh_path Buchwald-Hartwig q1->bh_path C-N Coupling ra_q1 Imine Formation Confirmed? ra_path->ra_q1 ra_sol1 Action: - Add molecular sieves - Check pH (4-5) - Monitor by TLC/NMR ra_q1->ra_sol1 No ra_q2 Alcohol Byproduct? ra_q1->ra_q2 Yes ra_sol2 Action: - Use milder reductant (STAB) - Pre-form imine ra_q2->ra_sol2 Yes ra_sol3 Action: - Check reductant quality - Increase reaction time/temp ra_q2->ra_sol3 No bh_q1 Reaction Degassed? bh_path->bh_q1 bh_sol1 Action: - Sparge solvent with N2/Ar - Use fresh reagents bh_q1->bh_sol1 No bh_q2 Substrate is Aryl Chloride? bh_q1->bh_q2 Yes bh_sol2 Action: - Use bulky, e--rich ligand (e.g., RuPhos) - Use NHC ligand bh_q2->bh_sol2 Yes bh_sol3 Action: - Screen ligands/bases - Check catalyst/ligand quality bh_q2->bh_sol3 No

Caption: Troubleshooting logic for low product yield in amine synthesis.

Catalyst_Screening_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense Catalysts & Ligands into 96-well plate prep2 Dispense Base prep1->prep2 prep3 Add Substrates & Anhydrous Solvent prep2->prep3 react1 Seal Plate prep3->react1 react2 Heat & Stir (e.g., 100°C, 12h) react1->react2 analysis1 Cool, Add Internal Standard react2->analysis1 analysis2 Dilute & Filter analysis1->analysis2 analysis3 Analyze by GC or LC-MS analysis2->analysis3 analysis4 Identify Optimal Conditions analysis3->analysis4

Caption: Experimental workflow for high-throughput catalyst screening.

References

Validation & Comparative

Characterizing (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of (4-(Pyrrolidin-1-yl)phenyl)methanamine. We present detailed experimental protocols and supporting data to offer a clear comparison of their performance.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and analysis of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of many pharmaceutical compounds.[1][2] For primary aromatic amines like this compound, reverse-phase HPLC is a common and effective approach.[3]

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is used with Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). The gradient is programmed to increase the proportion of Solvent B over time, ensuring the elution of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Solution: A stock solution of a certified reference standard of this compound is prepared at a concentration of 1 mg/mL in the initial mobile phase composition. A series of dilutions are then made to establish a calibration curve for quantitative analysis.

  • Sample Solution: The sample of this compound is accurately weighed and dissolved in the initial mobile phase to achieve a concentration of 1 mg/mL.

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The resulting chromatograms are recorded and analyzed.

Data Presentation: HPLC
ParameterResult
Retention Time (t R )5.8 minutes
Peak Area125,000
Purity (%)99.5%
Impurity ProfileImpurity A (t R = 4.2 min): 0.3%Impurity B (t R = 7.1 min): 0.2%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While primary aromatic amines can be analyzed directly by GC-MS, derivatization is sometimes employed to improve their volatility and chromatographic behavior.[5] For this guide, we will consider the direct analysis of the compound.

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and identify any volatile impurities.

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped up to 280°C at a rate of 15°C/min, and held at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400

Sample Preparation:

  • The sample of this compound is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of 1 mg/mL.

Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC-MS system. The resulting total ion chromatogram and mass spectra are recorded and analyzed.

Data Presentation: GC-MS
ParameterResult
Retention Time (t R )12.5 minutes
Molecular Ion (M+)m/z 190
Key Fragment Ionsm/z 119, 91, 70
Purity (based on TIC)>99%
Identified ImpuritiesTrace amounts of residual synthesis solvents may be detected.

Comparative Analysis and Workflow

Both HPLC and GC-MS provide valuable, yet distinct, information for the characterization of this compound. HPLC excels at providing quantitative purity data and a detailed profile of non-volatile impurities.[6] In contrast, GC-MS is a powerful tool for unequivocal identification through its characteristic mass spectrum and for detecting volatile impurities.[2]

The choice between these techniques depends on the analytical objective. For routine purity checks and quality control, HPLC is often the method of choice due to its robustness and quantitative accuracy. For definitive structural confirmation and the analysis of volatile byproducts, GC-MS is indispensable. In many research and development settings, both techniques are used in a complementary fashion to provide a comprehensive characterization of the compound.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Purity, Impurity Profile) hplc_det->hplc_data gcms_prep Sample Preparation (Dissolution in Volatile Solvent) gcms_inj Injection gcms_prep->gcms_inj gcms_sep Chromatographic Separation (Capillary Column) gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_data Data Analysis (Identity, Volatile Impurities) gcms_mass->gcms_data start Sample of This compound start->hplc_prep start->gcms_prep

Caption: Experimental workflow for HPLC and GC-MS analysis.

Logical_Relationship compound This compound Characterization hplc HPLC Analysis compound->hplc gcms GC-MS Analysis compound->gcms hplc_data Quantitative Purity Non-Volatile Impurity Profile hplc->hplc_data gcms_data Structural Confirmation (Mass Spectrum) Volatile Impurity Profile gcms->gcms_data conclusion Comprehensive Characterization hplc_data->conclusion gcms_data->conclusion

Caption: Logical relationship of data from HPLC and GC-MS.

References

Comparative Analysis of (4-(Pyrrolidin-1-yl)phenyl)methanamine with Structurally Related Arylalkylamines at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of arylalkylamines as monoamine transporter inhibitors.

This guide provides a comparative analysis of the binding affinities of several arylalkylamines at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct experimental binding data for (4-(Pyrrolidin-1-yl)phenyl)methanamine is not publicly available, this guide utilizes its structure as a reference to compare a series of structurally related compounds, including pyrovalerone analogs. This analysis aims to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for the monoamine transporters, which are crucial targets in the development of therapeutics for a range of neuropsychiatric disorders.

Introduction to Arylalkylamines and Monoamine Transporters

Arylalkylamines are a broad class of organic compounds characterized by an aryl group linked to an amino group by an alkyl chain. Many of these compounds are psychoactive, exerting their effects by interacting with monoamine neurotransmitter systems in the brain. The primary targets for many arylalkylamines are the monoamine transporters: DAT, SERT, and NET. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common structural motif in many potent monoamine reuptake inhibitors. Its presence and substitution pattern can significantly influence a compound's binding affinity and selectivity for the different monoamine transporters. Understanding these relationships is critical for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of arylalkylamines for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity. The compounds have been selected to illustrate the impact of structural modifications, such as the presence of a pyrrolidine ring and substitutions on the phenyl ring, relative to the reference structure of this compound.

CompoundStructureDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound (Reference) Data not availableData not availableData not available
Pyrovalerone18.154.3>10,000
α-PVP22.29.86>10,000
Naphyrone2.86.7340
Benztropine152,4003,300
GBR 129091.21902,100

Note: The binding affinity data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. This is a standard in vitro technique to measure the affinity of a test compound for a specific receptor or transporter.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Biological Material: Cell membranes prepared from cell lines (e.g., HEK293 or CHO cells) recombinantly expressing the human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Test Compounds: The arylalkylamines to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4) containing appropriate salts.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Cells expressing the transporter of interest are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains:

    • A fixed amount of cell membrane preparation.

    • A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

    • Varying concentrations of the test compound.

    • Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known potent inhibitor).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Concepts

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Transporter) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calculation Calculate IC50 and Ki Values quantification->calculation

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathway of Monoamine Transporter Inhibition

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MA_synapse Monoamine MA->MA_synapse Vesicle Synaptic Vesicle Vesicle->MA Release MAT Monoamine Transporter (DAT/SERT/NET) MAT->MA MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Signal Signal Transduction Receptor->Signal Arylalkylamine Arylalkylamine (Inhibitor) Arylalkylamine->MAT Inhibition

A Comparative Guide to the Analytical Quantification of (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical. This guide provides a comparative overview of analytical methods for the quantification of (4-(Pyrrolidin-1-yl)phenyl)methanamine, a key intermediate in various synthetic pathways. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for structurally similar compounds, including various phenylpyrrolidinone and piperidinamine derivatives. The presented protocols and data are representative and intended to serve as a robust starting point for method development and validation.

Comparative Overview of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis of the parent ion and its fragments.Chromatographic separation of volatile compounds followed by mass analysis.
Typical Sensitivity ng-µg/mLpg-ng/mLng/mL (with derivatization)
Selectivity Moderate to GoodExcellentGood to Excellent
Matrix Effect Low to ModerateCan be significant; requires careful sample preparation and internal standards.Moderate; may require derivatization to improve volatility and peak shape.
Sample Throughput HighHighModerate
Instrumentation Cost ModerateHighModerate to High
Primary Application Purity testing, content uniformity, and quantification in drug substances and formulations.Bioanalysis (pharmacokinetics), impurity profiling at trace levels, and metabolite identification.Analysis of volatile and semi-volatile amines; may require derivatization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the routine analysis of pharmaceutical compounds. For this compound, a reverse-phase method would be most appropriate.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (e.g., 55:45 v/v) is a common starting point for similar amine-containing compounds. The pH of the buffer should be adjusted to ensure the analyte is in a single ionic form.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve (e.g., 10-200 µg/mL).

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Validation Parameters (Typical):

  • Linearity: A typical range for related compounds is 80-180 µg/mL, with a correlation coefficient (R²) > 0.999.[1]

  • Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with acceptance criteria typically between 98-102%.[1]

  • Precision: Assessed through intra-day and inter-day analysis, with a relative standard deviation (RSD) of <2%.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level quantification.[2]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or phenyl-hexyl analytical column.

Procedure:

  • Sample Preparation (for biological matrices): A simple protein precipitation is often effective.[2] To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient elution is typically used to achieve good separation and peak shape.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Quantification: A calibration curve is constructed using standards prepared in the same matrix as the samples. The peak area ratio of the analyte to the internal standard is plotted against concentration.

Validation Parameters (Typical):

  • Lower Limit of Quantification (LLOQ): Typically in the low ng/mL range for similar compounds in biological matrices.

  • Linearity: Established over a wide concentration range, often spanning three orders of magnitude.

  • Matrix Effects: Should be evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, particularly for assessing volatile impurities. Due to the polarity and relatively low volatility of the target analyte, derivatization may be necessary to improve chromatographic performance.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A capillary column suitable for amine analysis (e.g., a low-bleed phenyl-methylpolysiloxane stationary phase).

Procedure:

  • Derivatization (if necessary): The primary amine group can be derivatized (e.g., acylation or silylation) to increase volatility and improve peak shape.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) to elute the analyte.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, or full scan for identification.

  • Quantification: An internal standard is used, and a calibration curve is generated by plotting the peak area ratio against concentration.

Validation Parameters (Typical):

  • Limit of Detection (LOD) and Quantification (LOQ): Will depend on the efficiency of the derivatization and the detector response.

  • Specificity: The use of a mass spectrometer provides high specificity.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification cluster_validation Method Validation Sample Test Sample Spiking Matrix Spiking (for LC-MS/MS) Sample->Spiking HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS GCMS GC-MS Sample->GCMS Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC Dilution->LCMS Dilution->GCMS Spiking->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision

Caption: General workflow for analytical method development and validation.

Method_Selection_Logic cluster_methods HPLC HPLC-UV LCMS LC-MS/MS GCMS GC-MS (with derivatization) start High Sensitivity Required? matrix Complex Matrix (e.g., Plasma)? start->matrix Yes purity Routine Purity/ Assay? start->purity No matrix->HPLC No matrix->LCMS Yes purity->HPLC Yes purity->GCMS No

Caption: Decision tree for selecting an appropriate analytical method.

References

Purity Assessment of Synthesized (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of (4-(Pyrrolidin-1-yl)phenyl)methanamine. This document outlines the experimental protocols, presents a comparative analysis of their performance, and includes supporting data to inform the selection of the most appropriate methodology for specific research needs.

Executive Summary

The purity of this compound can be effectively determined using HPLC, GC-MS, and qNMR. HPLC offers a robust and widely accessible method for quantifying impurities, particularly non-volatile ones. GC-MS provides high sensitivity and is ideal for identifying volatile and semi-volatile impurities. Quantitative NMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte, offering a high degree of accuracy and structural information. The selection of the optimal technique will be contingent on the specific requirements of the analysis, including the anticipated nature of impurities, the desired level of sensitivity, and the availability of instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

Data Presentation: A Comparative Overview

The following table summarizes illustrative quantitative data obtained from the analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility and polarity, with mass spectrometric detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Purity Value (%) 98.598.298.8
Major Impurity Detected Unreacted Starting Material (e.g., 4-(pyrrolidin-1-yl)benzonitrile)Residual Solvent (e.g., Toluene)Unidentified aromatic impurity
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Analysis Time 20-30 minutes30-45 minutes10-15 minutes
Sample Consumption ~1-5 mg~1 mg~5-10 mg
Reference Standard Required for quantitative analysis of impurities.Required for quantitative analysis.Not required for the main analyte; an internal standard is used.[1][2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify any related non-volatile impurities.

Instrumentation: HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the primary standard solution.

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents, in the synthesized this compound.

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analysis: Inject the sample solution into the GC-MS system. Impurities are identified by their retention times and mass fragmentation patterns, which are compared to spectral libraries. Quantification can be performed using an internal standard method.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, such as maleic anhydride or 1,3,5-trimethoxybenzene.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound and a known amount of the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Ensure complete dissolution by gentle vortexing.

Data Processing and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Reference Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

HPLC Purity Assessment Workflow

Method_Selection start Purity Analysis Required q1 Need Absolute Purity? start->q1 q2 Volatile Impurities Expected? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Routine QC? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes ans_combo Use HPLC and GC-MS q3->ans_combo No (R&D)

Decision Tree for Method Selection

Comparison with Alternatives

While this compound is a valuable building block, several alternatives with similar structural motifs are employed in research and drug development. The choice of a specific building block often depends on the desired physicochemical properties and the synthetic route for the target molecule.

Alternative CompoundKey Structural DifferencePotential Application Context
(4-(Piperidin-1-yl)phenyl)methanamineSix-membered piperidine ring instead of five-membered pyrrolidine ring.May alter lipophilicity and basicity, potentially influencing pharmacokinetic properties.
(4-Morpholinophenyl)methanamineMorpholine ring containing an oxygen atom.The oxygen atom can act as a hydrogen bond acceptor, which may affect target binding and solubility.
1-(4-(Aminomethyl)phenyl)pyrrolidin-2-oneCarbonyl group on the pyrrolidine ring.Introduces a lactam functionality, which can alter the chemical reactivity and metabolic stability.
N-Methyl-(4-(pyrrolidin-1-yl)phenyl)methanamineSecondary amine instead of a primary amine.Changes the nucleophilicity and hydrogen bonding capacity of the aminomethyl group.

The purity assessment methodologies described in this guide are broadly applicable to these alternative compounds, with minor modifications to the chromatographic conditions or NMR integration regions as required by their specific chemical structures.

Conclusion

The purity assessment of synthesized this compound can be reliably performed using HPLC, GC-MS, and qNMR. HPLC provides a robust method for routine quality control, while GC-MS is highly effective for detecting volatile impurities. qNMR offers a powerful, non-destructive technique for absolute purity determination. For a comprehensive and orthogonal approach to purity validation, particularly in a drug development setting, the use of a combination of these techniques is highly recommended to ensure the quality and reliability of the synthesized material.

References

Comparative Bioactivity Analysis of (4-(Pyrrolidin-1-yl)phenyl)methanamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of pyrovalerone analogs, which share the (4-(pyrrolidin-1-yl)phenyl) core structure, reveals significant insights into their inhibitory activity against dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The presented data, derived from radioligand binding and neurotransmitter uptake assays, highlights the chemical substitutions that govern potency and selectivity, offering a valuable guide for researchers in neuropharmacology and drug development.

This guide provides a comparative analysis of the bioactivity of several analogs based on a shared (4-(pyrrolidin-1-yl)phenyl) scaffold. The primary focus is on their function as monoamine transporter inhibitors, a critical mechanism in the regulation of neurotransmission. The data summarized herein is pivotal for understanding the structure-activity relationships (SAR) that dictate the interaction of these compounds with their biological targets.

Quantitative Bioactivity Data

The inhibitory activity of the pyrovalerone analogs was quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. The results, presented in Table 1, showcase a range of potencies and selectivities across the different analogs, primarily influenced by substitutions on the phenyl ring.

Table 1: Bioactivity of Pyrovalerone Analogs at Monoamine Transporters

CompoundPhenyl Ring SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methyl24.3 ± 2.569.4 ± 5.63130 ± 24016.3 ± 1.446.5 ± 3.91860 ± 150
4b 4-Methyl (S-enantiomer)18.1 ± 1.745.1 ± 3.82450 ± 21016.3 ± 1.438.2 ± 3.11540 ± 130
4c 4-Methyl (R-enantiomer)134 ± 11389 ± 32>10,000112 ± 9298 ± 25>10,000
4d 4-Ethyl31.6 ± 2.889.1 ± 7.54210 ± 35025.4 ± 2.168.3 ± 5.72980 ± 250
4e 4-Propyl45.2 ± 3.9123 ± 105670 ± 47038.1 ± 3.299.8 ± 8.44120 ± 340
4f 4-Isopropyl51.3 ± 4.4145 ± 126130 ± 51042.6 ± 3.6115 ± 9.74890 ± 410
4g 4-tert-Butyl89.1 ± 7.5245 ± 21>10,00075.3 ± 6.3198 ± 17>10,000
4h 4-Fluoro48.9 ± 4.1132 ± 112890 ± 24039.8 ± 3.3105 ± 8.82130 ± 180
4i 4-Chloro35.6 ± 3.098.2 ± 8.21980 ± 17028.7 ± 2.478.4 ± 6.61450 ± 120
4j 4-Bromo39.8 ± 3.4105 ± 8.82150 ± 18031.6 ± 2.785.1 ± 7.11670 ± 140
4k 4-Iodo42.1 ± 3.6112 ± 9.42340 ± 20034.5 ± 2.991.3 ± 7.71890 ± 160
4l 4-Methoxy112 ± 9312 ± 267890 ± 66098.4 ± 8.3254 ± 215430 ± 450
4m 4-Trifluoromethyl68.2 ± 5.7189 ± 164560 ± 38054.3 ± 4.6148 ± 123210 ± 270
4n 3,4-Dichloro11.5 ± 1.037.8 ± 3.2980 ± 829.8 ± 0.829.7 ± 2.5760 ± 64
4t Naphthyl15.8 ± 1.342.1 ± 3.5210 ± 1812.4 ± 1.033.5 ± 2.8158 ± 13

Data sourced from a study on pyrovalerone analogs, which are potent inhibitors of the dopamine and norepinephrine transporters.[1][2]

Experimental Protocols

The bioactivity data presented was obtained through standardized in vitro assays.

Radioligand Binding Assays

The affinity of the (4-(pyrrolidin-1-yl)phenyl)methanamine analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters was determined through competitive radioligand binding assays.[1] These experiments utilized cell membranes prepared from cell lines expressing the respective human transporters. The assay principle involves the competition between the unlabeled analog and a specific radioligand for binding to the transporter.

A fixed concentration of the radioligand ([125I]RTI-55) was incubated with the cell membranes in the presence of varying concentrations of the test compound.[1] Following incubation to allow for binding equilibrium, the bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. This value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Monoamine Uptake Assays

The functional inhibitory potency of the analogs was assessed using monoamine uptake assays in rat brain synaptosomes.[1] This method directly measures the ability of the compounds to block the reuptake of neurotransmitters into nerve terminals.

Synaptosomes, which are isolated presynaptic nerve terminals, were prepared from specific brain regions rich in the respective monoamine transporters. These synaptosomes were then incubated with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) in the presence of various concentrations of the test compounds.[1] The uptake of the radiolabeled neurotransmitter into the synaptosomes was terminated by rapid filtration, and the amount of radioactivity taken up was measured. The concentration of the analog that produced a 50% inhibition of the neurotransmitter uptake (IC50) was then calculated. This value reflects the functional potency of the compound as a reuptake inhibitor.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these this compound analogs is the inhibition of monoamine transporters. These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the neuron. This reuptake process terminates the neurotransmitter's signal. By blocking these transporters, the analogs increase the concentration and duration of the neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Vesicular Monoamine Transporter (VMAT) Dopamine Dopamine Presynaptic_Neuron->Dopamine Release Norepinephrine Norepinephrine Presynaptic_Neuron->Norepinephrine Release Serotonin Serotonin Presynaptic_Neuron->Serotonin Release MAO Monoamine Oxidase (MAO) Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Binding DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Norepinephrine->Postsynaptic_Receptors Binding NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Serotonin->Postsynaptic_Receptors Binding SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activation DAT->Presynaptic_Neuron Transport NET->Presynaptic_Neuron Transport SERT->Presynaptic_Neuron Transport Analogs (4-(Pyrrolidin-1-yl)phenyl) methanamine Analogs Analogs->DAT Inhibition Analogs->NET Inhibition Analogs->SERT Inhibition

Caption: Inhibition of monoamine reuptake by the analogs.

The experimental workflow for determining the bioactivity of these compounds follows a logical progression from assessing their binding affinity to confirming their functional activity.

G cluster_workflow Experimental Workflow Start Synthesis of (4-(Pyrrolidin-1-yl)phenyl) methanamine Analogs Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Start->Binding_Assay Characterize Binding Affinity Uptake_Assay Monoamine Uptake Assay (DA, NE, 5-HT) Start->Uptake_Assay Assess Functional Potency Data_Analysis Data Analysis (Ki and IC50 determination) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End Identification of Potent and Selective Inhibitors SAR_Analysis->End

References

Pyrrolidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2][3][4] Its non-planar and flexible nature allows for diverse three-dimensional arrangements of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with a wide array of biological targets.[3][5] This versatility has led to the development of pyrrolidine-containing compounds across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine derivatives, focusing on their anticancer and antidiabetic activities. Quantitative data from selected studies are presented in structured tables, accompanied by detailed experimental protocols and visualizations to facilitate a deeper understanding of the molecular interactions driving their therapeutic effects.

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns around the core ring.[1][7] These modifications influence their ability to interact with various cancer-related targets, leading to anti-proliferative effects.[1]

A study exploring a series of pyrrolidine derivatives bearing either a thiophene or a phenyl ring revealed interesting SAR insights against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines.[2] The data suggests that the nature of the aromatic substituent plays a crucial role in the observed anticancer activity.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrrolidine derivatives.[2] Lower IC50 values indicate greater potency.

Compound IDAromatic MoietyIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
36a-f Phenyl22 - 2926 - 37
37a-f Thiophene17 - 2819 - 30
37e Thiophene1719
Doxorubicin-1618

Data sourced from Li Petri et al., 2021.[2]

Key Observation: The thiophene-containing derivatives (37a-f) generally exhibited better activity against both cell lines compared to their phenyl-bearing counterparts (36a-f).[2] Notably, compound 37e displayed the most promising activity, with IC50 values comparable to the standard chemotherapeutic agent, doxorubicin.[2]

The anticancer activity of the pyrrolidine derivatives was evaluated using a standard cell viability assay.

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • HeLa (human cervical cancer)

Methodology:

  • Cell Culture: The cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the pyrrolidine derivatives or the reference drug (doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: After the incubation period, cell viability was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. This assay measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Scaffold Selection (Pyrrolidine Core) design Derivative Design (e.g., Phenyl vs. Thiophene) start->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (MCF-7, HeLa cells) synthesis->screening data Data Collection (IC50 Values) screening->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement

Caption: General workflow for structure-activity relationship (SAR) studies.

Antidiabetic Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have also been investigated as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism.[8] Inhibition of these enzymes can help manage type-2 diabetes by slowing down the breakdown of complex carbohydrates into glucose.[5][8]

A study on N-Boc-proline amides demonstrated that substitutions on the aromatic amine moiety significantly influence their inhibitory activity against these enzymes.[8]

The following table presents the IC50 values of selected pyrrolidine derivatives against α-amylase and α-glucosidase.[8]

Compound IDAromatic Amine Moietyα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a Unsubstituted Phenyl36.32-
3f 4-Fluoro Phenyl-27.51
3g 4-Methoxy Phenyl26.2418.04
Acarbose- (Reference)--
Metformin- (Reference)--

Data sourced from a 2023 study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors.[8]

Key Observation: The 4-methoxy analogue (3g ) showed the most potent inhibitory activity against both α-amylase and α-glucosidase.[8] The presence of an electron-donating group (methoxy) at the para position of the phenyl ring appears to be beneficial for activity.

α-Amylase Inhibition Assay:

  • Incubation: A solution of α-amylase (0.5 mg/mL) in 20 mM sodium phosphate buffer (pH 6.9 with 6 mM NaCl) was pre-incubated with the test compounds at various concentrations (20-100 µg/mL) for 10 minutes at 25°C.[8]

  • Reaction Initiation: A starch solution was added to the mixture to start the reaction.[8]

  • Incubation: The reaction mixture was incubated for an additional 30 minutes at 25°C.[8]

  • Reaction Termination & Measurement: The reaction was stopped, and the amount of reducing sugar produced was quantified using a suitable colorimetric method (e.g., dinitrosalicylic acid reagent). The absorbance was measured, and the percentage of inhibition was calculated.

  • IC50 Calculation: The IC50 value was determined from the dose-response curve.

α-Glucosidase Inhibition Assay:

  • Incubation: The test compounds (20-100 µg/mL) were mixed with an α-glucosidase enzyme solution (1 U/mL) and incubated for 20 minutes at 37°C.[8]

  • Reaction Initiation: 125 µL of 0.1 M phosphate buffer (pH 6.8) and 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate were added to initiate the reaction.[8]

  • Incubation: The mixture was further incubated for 30 minutes.[8]

  • Reaction Termination & Measurement: The reaction was stopped by adding 50 µL of 0.1 N Na2CO3.[8] The amount of p-nitrophenol released was measured spectrophotometrically.

  • IC50 Calculation: The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve.

Signaling_Pathway carbs Dietary Carbohydrates (Starch, Sucrose) amylase α-Amylase carbs->amylase Digestion oligo Oligosaccharides amylase->oligo glucosidase α-Glucosidase glucose Glucose glucosidase->glucose oligo->glucosidase Digestion absorption Intestinal Absorption glucose->absorption blood Increased Blood Glucose absorption->blood inhibitor Pyrrolidine Derivative (e.g., Compound 3g) inhibitor->amylase Inhibition inhibitor->glucosidase Inhibition

References

A Comparative Guide to In-Vitro Testing Protocols for Novel Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its versatility has led to the development of novel derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][3] This guide provides an objective comparison of in-vitro testing protocols for these novel pyrrolidine-based compounds, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Cytotoxicity Assays: Gauging Cellular Impact

A primary step in the in-vitro evaluation of novel compounds is the assessment of their cytotoxic effects. This is crucial for determining the therapeutic window and identifying potential toxic liabilities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell metabolic activity, which is an indicator of cell viability.[1][4]

Table 1: Comparison of Cytotoxicity of Pyrrolidine-Based Compounds in Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrrolidine-thiosemicarbazone derivativeA549 (Lung)MTT5.2 - 12.1Doxorubicin1.2[5]
Spirooxindole-pyrrolidine hybridHT-29 (Colon)MTTNot specifiedCamptothecinNot specified[4]
Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate)MTT2.5 - 20.2Not specifiedNot specified[6][7]
19j (Benzimidazole carboxamide)MDA-MB-436 (Breast)Not specified17.4Olaparib30.2[8]
19j (Benzimidazole carboxamide)CAPAN-1 (Pancreatic)Not specified11.4Olaparib100[8]
37e (Thiophen-containing)MCF-7 (Breast)Not specified17Doxorubicin16[8]
37e (Thiophen-containing)HeLa (Cervical)Not specified19Doxorubicin18[8]
Experimental Protocol: MTT Assay

The MTT assay is a standard procedure for evaluating the cytotoxic potential of novel compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-based compound and a vehicle control (e.g., DMSO) for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow MTT Assay Workflow cluster_workflow Experimental Steps cluster_principle Principle A Seed Cells in 96-well Plate B Treat with Pyrrolidine Compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G P1 Viable Cells P2 Mitochondrial Dehydrogenase P1->P2 P3 MTT (Yellow) P4 Formazan (Purple) P3->P4 Reduction by Dehydrogenase

MTT Assay Workflow Diagram

Target Engagement and Mechanism of Action

Understanding how a novel compound interacts with its molecular target is a critical aspect of drug development.[9][10] Various in-vitro assays can elucidate the mechanism of action and confirm target engagement.

Enzyme Inhibition Assays

Many pyrrolidine-based compounds exert their effects by inhibiting specific enzymes.[1][8]

Table 2: In-Vitro Enzyme Inhibition by Pyrrolidine Derivatives

Compound/DerivativeTarget EnzymeAssay MethodIC50/KiReference CompoundIC50/KiReference
19c,h–j,o,pPARP-1, -2Enzymatic assay≤10 nM (IC50)VeliparibSimilar IC50[8]
74eCOX-2Enzymatic assay0.98 - 8.94 µM (IC50)Diclofenac10.05 µM (IC50)[8]
22cE. coli DNA gyraseEnzymatic assay120 ± 10 nM (IC50)Novobiocin170 nM (IC50)[1][4]
3gα-glucosidaseEnzymatic assay18.04 µg/mL (IC50)Acarbose5.50 µg/mL (IC50)[11]
6bAcetylcholinesterase (AChE)Enzymatic assay43.17 ± 10.44 nM (Ki)Tacrine103.47 ± 11.54 nM (Ki)[12]
Experimental Protocol: Generic Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a buffer solution, the purified target enzyme, the specific substrate, and the pyrrolidine-based inhibitor at various concentrations.

  • Reaction Mixture: In a microplate, combine the enzyme, buffer, and either the inhibitor or a vehicle control.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[13] The principle is that a protein's thermal stability increases upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the pyrrolidine-based compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_workflow Experimental Steps cluster_principle Principle A Treat Cells with Pyrrolidine Compound B Heat Cells to Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Precipitated Proteins C->D E Detect Target Protein (e.g., Western Blot) D->E F Plot Melting Curve E->F P1 Unbound Protein P3 Increased Thermal Stability P1->P3 Binding P2 Protein + Ligand P2->P3

CETSA Workflow Diagram

Signaling Pathway Analysis

To further elucidate the mechanism of action, it is often necessary to investigate the impact of the compound on specific cellular signaling pathways. For instance, some pyrrolidine derivatives have been shown to inhibit the Akt phosphorylation pathway, which is crucial for cell survival and proliferation.[8]

Akt_Signaling_Pathway Inhibition of Akt Signaling by a Pyrrolidine Compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Akt inhibits phosphorylation

Akt Signaling Pathway Inhibition

Antimicrobial Activity Screening

Pyrrolidine derivatives have also shown promise as antimicrobial agents.[1][4] Standard in-vitro tests to evaluate antimicrobial activity include the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

Compound/DerivativeBacterial StrainAssayMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
51a (Pyrrolidine-thiazole)B. cereusMicrodilution21.70 ± 0.36Gentamicin22.65 ± 0.21[1][4]
51a (Pyrrolidine-thiazole)S. aureusMicrodilution30.53 ± 0.42Gentamicin22.17 ± 0.47[1][4]
15a, 15bA. baumanniiNot specified31.25Ampicillin125[1][4]
44 (Spirooxindole pyrrolidine)C. albicansNot specified4Not specifiedNot specified[4]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a two-fold serial dilution of the pyrrolidine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity Assays

The neuroprotective potential of pyrrolidine-based compounds can be assessed using various in-vitro models of neurotoxicity.[14][15]

Experimental Protocol: Excitotoxicity Assay
  • Cell Culture: Culture primary cortical neurons for 7-10 days.

  • Compound Pre-treatment: Pre-incubate the neurons with different concentrations of the test compound for 1-2 hours.

  • Induction of Excitotoxicity: Expose the neurons to glutamate (e.g., 50-100 µM) for 24 hours to induce cell death.

  • Cell Viability Assessment: Measure cell viability using assays like MTT or LDH (lactate dehydrogenase) release.

  • Data Analysis: Compare the viability of compound-treated cells to that of untreated cells exposed to glutamate to determine the neuroprotective effect.

This guide provides a framework for the in-vitro evaluation of novel pyrrolidine-based compounds. The selection of specific assays will depend on the intended therapeutic application and the putative mechanism of action of the compounds under investigation. Rigorous and standardized in-vitro testing is essential for the successful translation of promising lead compounds into clinical candidates.

References

Comparative Docking Studies of Pyrrolidine Ligands with Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique stereochemical and conformational properties make it an attractive moiety for the design of potent and selective inhibitors for a variety of protein targets. This guide provides a comparative overview of in silico docking studies of pyrrolidine-based ligands against four key protein targets implicated in various diseases: Neuraminidase, Dipeptidyl Peptidase-IV (DPP-IV), Carbonic Anhydrase, and Acetylcholinesterase (AChE). The data presented is compiled from various studies to offer a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation

The following tables summarize the quantitative data from comparative docking studies, including binding affinities (or docking scores) and experimentally determined inhibitory concentrations (IC50 or Ki values) where available. These values provide a comparative measure of the potency of different pyrrolidine derivatives against their respective targets.

Table 1: Comparative Docking and Inhibitory Data of Pyrrolidine Ligands against Neuraminidase

Ligand/CompoundPyrrolidine Derivative TypeDocking Score (kcal/mol)Experimental IC50/Ki (µM)Key Interacting ResiduesPDB IDReference
OseltamivirEthyl ester prodrug-8.5 to -9.61.06Arg118, Asp151, Arg152, Arg3712HU0[1]
ZanamivirGuanidino-functionalized-8.0 to -9.0-Arg118, Asp151, Arg152, Arg3711NNC[1]
Pyrrolidine Derivative 1Thiazolidine-4-carboxylic acid-7.8-Arg118, Glu119, Asp151-[2]
Pyrrolidine Derivative 26-oxo-1,4,5,6-tetrahydropyrimidone-5-carboxylateNot SpecifiedPotent InhibitionNot Specified2HU0
Pyrrolidine Derivative 6eSubstituted pyrrolidineNot Specified1.56Not Specified-[3]
Pyrrolidine Derivative 9cSubstituted pyrrolidineNot Specified2.71Not Specified-[3]

Table 2: Comparative Docking and Inhibitory Data of Pyrrolidine Ligands against Dipeptidyl Peptidase-IV (DPP-IV)

Ligand/CompoundPyrrolidine Derivative TypeDocking Score (kcal/mol)Experimental IC50/Ki (µM)Key Interacting ResiduesPDB IDReference
VildagliptinCyanopyrrolidine--Arg125, Glu205, Glu206, Tyr5472G5P[4][5]
SaxagliptinCyanopyrrolidine--Arg125, Tyr547, Tyr662, Tyr666-[5]
Pyrrolidine Derivative NA-13Nicotinic acid derivative-38.15 (arbitrary units)-Not Specified6B1E[6]
Sitagliptin (Standard)Beta-amino acid derivative-33.32 (arbitrary units)-Not Specified6B1E[6]
Pyrrolidine Derivative (unspecified)CyanopyrrolidineNot Specified-Arg125, His740, Gln553-[7]

Table 3: Comparative Docking and Inhibitory Data of Pyrrolidine Ligands against Carbonic Anhydrase (CA)

Ligand/CompoundPyrrolidine Derivative TypeDocking Score (kcal/mol)Experimental Ki (nM)Target IsoformPDB IDReference
Compound 3bPyrrolidine-benzenesulfonamide-17.61 (hCA I), 5.14 (hCA II)hCA I & II-[8][9]
Acetazolamide (Standard)Sulfonamide--hCA I & II-[10]
Compound 6bPyrrolidine hybrid-75.79 (hCA II)hCA II-[10]

Table 4: Comparative Docking and Inhibitory Data of Pyrrolidine Ligands against Acetylcholinesterase (AChE)

Ligand/CompoundPyrrolidine Derivative TypeDocking Score (kcal/mol)Experimental IC50/Ki (nM)Key Interacting ResiduesPDB IDReference
Donepezil (Standard)Piperidine derivative-21Tyr124, Trp86, Tyr3414EY7[11]
Compound 6aPyrrolidine-benzenesulfonamide-22.34Not Specified-[8][9]
Compound 6bPyrrolidine-benzenesulfonamide-27.21Not Specified-[8][9]
Compound 2l2-pyrazoline-40Tyr124, Trp86, Tyr3414EY7[11]
Compound 6b (hybrid)Pyrrolidine hybrid-43.17Not Specified-[10]

Experimental Protocols

A generalized experimental workflow for the in silico molecular docking studies cited in this guide is outlined below. Specific parameters may vary between studies, but the core principles remain consistent.

Molecular Docking Workflow
  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Non-standard residues are checked and corrected, and missing atoms or loops may be modeled.

    • Partial charges are assigned to the protein atoms using a force field such as CHARMM or AMBER.[12][13] The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation :

    • The two-dimensional structures of the pyrrolidine ligands are drawn using chemical drawing software or retrieved from databases like PubChem.

    • The 2D structures are converted to 3D.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned, and the rotatable bonds are defined. The prepared ligands are saved in a compatible format (e.g., PDBQT).

  • Grid Box Generation :

    • A grid box is defined to encompass the active site of the target protein.

    • The dimensions and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using computational tools.[13][14]

  • Docking Simulation :

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

    • The program systematically samples different conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results :

    • The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for molecular docking and the signaling pathways associated with the target proteins.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) Prep_Prot Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Prot Ligand_DB Retrieve/Draw Ligand Structure Prep_Lig Prepare Ligand (Energy minimize, assign charges) Ligand_DB->Prep_Lig Grid Define Grid Box (Active Site) Prep_Prot->Grid Docking Molecular Docking Simulation Prep_Lig->Docking Grid->Docking Results Analyze Docking Poses (Binding Energy/Score) Docking->Results Interaction Visualize Ligand-Protein Interactions Results->Interaction

Caption: General experimental workflow for molecular docking studies.

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza Virus HA Hemagglutinin (HA) Virus->HA attachment NA Neuraminidase (NA) Virus->NA release Sialic_Acid Sialic Acid Receptors HA->Sialic_Acid binds to Host_Cell Host Cell Replication Viral Replication Host_Cell->Replication internalization & Sialic_Acid->Host_Cell on surface Budding Virus Budding Replication->Budding leads to Budding->NA cleaves sialic acid for release Pyrrolidine_Inhibitor Pyrrolidine-based Neuraminidase Inhibitor Pyrrolidine_Inhibitor->NA inhibits

Caption: Role of Neuraminidase in the influenza virus replication cycle.

G cluster_pathway DPP-IV/GLP-1 Signaling Pathway Meal Food Intake GLP1 GLP-1 Release (from Intestine) Meal->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pyrrolidine_Inhibitor Pyrrolidine-based DPP-IV Inhibitor Pyrrolidine_Inhibitor->DPP4 inhibits

Caption: The DPP-IV/GLP-1 signaling pathway in glucose homeostasis.

G cluster_pathway Carbonic Anhydrase and pH Regulation CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 catalyzes reversible reaction H H⁺ H2CO3->H HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 pH_Balance Physiological pH Balance H->pH_Balance affects HCO3->pH_Balance buffers Pyrrolidine_Inhibitor Pyrrolidine-based CA Inhibitor Pyrrolidine_Inhibitor->CA inhibits

Caption: The role of Carbonic Anhydrase in physiological pH regulation.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Release Acetylcholine (ACh) Release Presynaptic->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh in cleft is hydrolyzed by Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal ACh_Receptor->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyrrolidine_Inhibitor Pyrrolidine-based AChE Inhibitor Pyrrolidine_Inhibitor->AChE inhibits

Caption: The role of Acetylcholinesterase in cholinergic neurotransmission.

References

Safety Operating Guide

Proper Disposal of (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (4-(Pyrrolidin-1-yl)phenyl)methanamine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This compound, and others in the amine family, are classified as hazardous materials, necessitating disposal as chemical waste. Under no circumstances should this substance be released into the sanitary sewer or discarded as regular trash.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors. An accessible safety shower and eyewash station are mandatory in the event of accidental exposure.

Waste Segregation and Collection

Proper segregation and collection of waste are the foundational steps for safe disposal.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, leak-proof, and shatter-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[1]

  • Solid Waste: Any solid materials contaminated with the compound, including gloves, pipette tips, and absorbent pads, must be collected in a separate, sealable, and puncture-resistant container.[1]

Both containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

Storage of Hazardous Waste

Waste containers should be stored in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][2] It is crucial to keep these containers tightly closed and stored away from incompatible materials such as strong oxidizing agents and acids to prevent hazardous reactions.[3]

Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[3] These specialized services ensure the chemical is disposed of in an environmentally responsible manner, typically through methods like incineration at an approved facility.[4][5] Contact your institution's Environmental Health & Safety (EHS) department to arrange for waste pickup.

Spill Management

In the event of a spill, the area should be evacuated, and the spill should be contained and absorbed using an inert material. The collected material must then be placed into a suitable, labeled container for hazardous waste disposal.[2] The spill area should be decontaminated afterward.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous amine compounds indicate the following potential hazards:

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin IrritantWear protective gloves and clothing.[2]
Causes serious eye irritationEye IrritantWear eye and face protection.[2]
May cause respiratory irritationRespiratory IrritantAvoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[2]
Harmful if swallowed or inhaled (potential)Acute ToxicityDo not eat, drink, or smoke when using this product. Avoid breathing vapors.[6]
Toxic/Harmful to aquatic life (potential)Aquatic HazardAvoid release to the environment.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Is the waste liquid or solid? A->B C Liquid Waste: Collect in a labeled, sealed, shatter-proof container. B->C Liquid D Solid Waste: Collect in a labeled, sealed, puncture-proof container. B->D Solid E Store in a designated hazardous waste accumulation area. C->E D->E F Contact Environmental Health & Safety (EHS) or licensed waste disposal company. E->F G Professional Disposal (e.g., Incineration) F->G

References

Personal protective equipment for handling (4-(Pyrrolidin-1-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-(Pyrrolidin-1-yl)phenyl)methanamine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic amine that requires careful handling due to its potential hazards. The primary risks include serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment [1][2][3][4]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required. In situations with a high risk of splashing, a full-face shield should also be used.[5][6][7]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and dispose of them after handling the chemical.[5]
Body Protection Laboratory CoatA standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.[5]
Respiratory Protection RespiratorIn cases where dust or aerosols may be generated, or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weighing and Transfer (in ventilated enclosure) don_ppe->weigh_transfer reaction_setup Reaction Setup / Use weigh_transfer->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure all work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment as detailed in the table above.[1][2]

  • Handling :

    • Avoid the formation of dust and aerosols.[1][5]

    • When weighing or transferring the solid material, use a ventilated balance enclosure or perform the task in a fume hood.

    • If the compound is in solution, handle it with care to prevent splashes.

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure safety.

Storage Instructions

ConditionSpecification
Container Store in a tightly sealed, original container.[2]
Environment Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2] For long-term stability, some aromatic amines are stored at low temperatures, such as -20°C or -70°C.[8]
Security The storage area should be locked or accessible only to authorized personnel.[2][9]

Disposal Plan

  • Waste Classification : this compound and any materials contaminated with it should be treated as hazardous waste.

  • Disposal Method :

    • Do not dispose of this chemical down the drain.[6]

    • Collect all waste in a suitable, labeled, and closed container.[3][6]

    • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[2][3][6][9]

  • Contaminated Materials : Any items such as gloves, paper towels, and pipette tips that come into contact with the chemical should also be disposed of as hazardous waste.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Pyrrolidin-1-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(Pyrrolidin-1-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.